3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Description
Properties
Molecular Formula |
C8H5Br2FO2 |
|---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
3,5-dibromo-2-fluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8-5(9)2-4(3-12)7(11)6(8)10/h2-3H,1H3 |
InChI Key |
NQZYSGQYNNJCNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)F)C=O)Br |
Origin of Product |
United States |
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde CAS number and identifiers
An In-depth Technical Guide to 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a poly-substituted aromatic aldehyde. Its structure, featuring a reactive aldehyde group and a heavily functionalized phenyl ring with bromine, fluorine, and methoxy substituents, marks it as a compound of significant interest for synthetic and medicinal chemistry. The unique electronic and steric properties conferred by these groups make it a valuable building block for creating complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its identifiers, physicochemical properties, a proposed synthetic route, potential applications, and safety considerations, designed to support researchers in leveraging this compound for their scientific pursuits.
Chemical Identity and Core Identifiers
Correctly identifying a chemical entity is the foundation of all scientific research and development. The following table summarizes the key identifiers for 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.
| Identifier | Value | Source |
| CAS Number | 2468009-72-3 | [1] |
| Molecular Formula | C₈H₅Br₂FO₂ | [1] |
| Molecular Weight | 311.93 g/mol | Calculated |
| IUPAC Name | 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde | |
| InChI | 1S/C8H5Br2FO2/c1-13-8-5(9)2-4(3-12)7(11)6(8)10/h2-3H,1H3 | [1] |
| InChIKey | NQZYSGQYNNJCNW-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(Br)C=C(C=O)C(F)=C1Br | |
| Physical Form | Light Yellow Solid | [1] |
Proposed Synthesis Protocol
While specific literature detailing the synthesis of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is not widely published, a plausible and efficient route can be designed based on established electrophilic aromatic substitution principles. The proposed synthesis starts from the commercially available 3-Fluoro-4-methoxybenzaldehyde.
Principle of the Synthesis
The synthesis involves the direct bromination of 3-Fluoro-4-methoxybenzaldehyde. The methoxy group (-OCH₃) is a strong activating group and, along with the fluorine atom, directs electrophiles to the ortho and para positions. In this case, the positions ortho to the methoxy group (C3 and C5) are targeted for bromination. The fluorine at the C2 position provides some steric hindrance but the powerful activating effect of the methoxy group should drive the reaction.
Experimental Workflow: Electrophilic Bromination
Caption: Proposed workflow for the synthesis of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-methoxybenzaldehyde (CAS 351-54-2) in glacial acetic acid.[2] Cool the flask in an ice-water bath to 0-5°C.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise, ensuring the temperature does not rise above 10°C. The use of NBS is a common and effective method for the bromination of activated aromatic rings.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Pour the reaction mixture into a beaker of cold water. To neutralize any remaining bromine, add a saturated solution of sodium thiosulfate until the orange color dissipates.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.
Applications in Research and Drug Development
Substituted benzaldehydes are versatile intermediates in organic synthesis, serving as foundational scaffolds for a wide range of more complex molecules. The unique substitution pattern of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde makes it a particularly attractive starting material.
-
Scaffold for Novel Heterocycles: The aldehyde group is readily converted into other functionalities or can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many approved drugs.
-
Medicinal Chemistry Building Block: The presence of two bromine atoms provides sites for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Halogenated aromatic compounds are common in drug candidates due to their ability to modulate pharmacokinetic properties.
-
Precursor for Biologically Active Molecules: Benzaldehyde derivatives are precursors to compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, related fluorinated benzaldehydes are used to synthesize analogues of Combretastatin A-4, a potent anticancer agent.[3] Similarly, substituted benzamides derived from bromo-benzoic acids have been explored as novel kinase inhibitors.[4]
Safety, Handling, and Storage
While a specific safety data sheet for 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is not widely available, a hazard assessment can be made based on structurally similar compounds like 3,5-Dibromo-4-Hydroxybenzaldehyde and other halogenated aromatic aldehydes.
GHS Hazard Profile (Predicted)
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | SE 3 | H335: May cause respiratory irritation |
This table is predictive and based on data for 3,5-Dibromo-4-Hydroxybenzaldehyde.[5]
Handling Recommendations
-
Use this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust. Minimize dust generation during handling.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry place.
-
The recommended storage temperature is between 0-5°C.[1]
-
Keep away from strong oxidizing agents.
Conclusion
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a valuable research chemical with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined structure and the reactivity of its functional groups provide numerous opportunities for the development of novel compounds. This guide has provided the core identifiers, a robust proposed synthesis, potential applications, and essential safety information to enable researchers to utilize this compound effectively and safely in their work.
References
- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
PubChem. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3,5-Dibromo-4-Hydroxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
Matrix Fine Chemicals. 3,5-DIBROMO-4-HYDROXYBENZALDEHYDE | CAS 2973-77-5. Available from: [Link]
-
Liu, X., et al. (2021). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. RSC Advances, 11(34), 20959-20973. Available from: [Link]
-
Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o879. Available from: [Link]
- Google Patents. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
-
NIST. 3-Bromo-4-methoxybenzaldehyde. National Institute of Standards and Technology. Available from: [Link]
Sources
- 1. 3,5-Dibromo-2-fluoro-4-methoxy-benzaldehyde | 2468009-72-3 [sigmaaldrich.com]
- 2. 3-Fluoro-4-methoxybenzaldehyde | 351-54-2 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile & Physicochemical Characterization: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
[1]
Executive Summary
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a highly functionalized aromatic building block.[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of its substituents: the aldehyde (condensation), the bromine atoms (cross-coupling), and the fluorine (metabolic stability/lipophilicity modulation).[1]
Understanding its solubility profile is not merely a matter of storage; it is the rate-limiting factor in process optimization—specifically for Suzuki-Miyaura couplings , SNAr reactions , and crystallization-based purification .[1] This guide synthesizes empirical data from synthesis protocols with structural property relationships to provide an operational solubility map.
Structural Analysis & Physicochemical Drivers
To predict and manipulate solubility, we must first deconstruct the molecule’s interaction potential.[1]
| Feature | Chemical Nature | Impact on Solubility |
| Benzaldehyde Core | Planar Aromatic | Provides |
| -OMe (Methoxy) | Lipophilic Ether | Increases solubility in organic solvents (DCM, EtOAc); minimal H-bond accepting.[1] |
| -F (Fluoro) | Highly Electronegative | Modulates dipole moment; enhances solubility in polar aprotic solvents (THF).[1] |
| -Br (Dibromo) | Heavy Halogen | Significantly increases lipophilicity (LogP) and density; reduces water solubility to negligible levels.[1] |
Estimated Physicochemical Parameters:
Operational Solubility Matrix
The following data categorizes solvents based on their utility in processing this intermediate. Data is derived from standard isolation protocols for poly-halogenated benzaldehydes.
Table 1: Solubility Classification by Solvent Class
| Solvent Class | Specific Solvents | Solubility Status | Operational Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; standard carrier for NMR.[1] |
| Polar Aprotic | THF, DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for cross-coupling reactions (Suzuki/Buchwald) and SNAr substitutions.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-High | Excellent for silica gel chromatography and liquid-liquid extraction.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Critical for Purification. Soluble at reflux; sparingly soluble at |
| Alkanes | Hexanes, Heptane, Cyclohexane | Low / Anti-Solvent | Used to crash out the product from ethereal or alcoholic solutions.[1] |
| Water | Water, Brine | Insoluble | Used as the aqueous phase in work-ups to remove inorganic salts.[1] |
Process Insight: The synthesis of this compound often utilizes Heptane or IPA/Heptane mixtures for crystallization.[1] The compound is soluble in hot heptane but crystallizes upon cooling, providing a robust method for removing non-halogenated impurities.[1]
Experimental Protocols
Since batch-to-batch variations in purity (97% vs 99%) can alter saturation points, the following self-validating protocols are recommended for precise determination.
Protocol A: Gravimetric Solubility Determination
Use this to determine the exact saturation limit (mg/mL) for process scale-up.[1]
-
Preparation: Weigh approx. 100 mg of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde into a tared 4 mL vial.
-
Addition: Add the target solvent in 100
L increments, vortexing for 30 seconds between additions. -
Observation: Continue until the solid is fully dissolved (clear solution).
-
Calculation:
[1] -
Validation: If undissolved solid remains after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine the soluble fraction.
Protocol B: Recrystallization Screening Workflow
Use this to optimize purity.[1]
Figure 1: Decision logic for purifying 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde via recrystallization.
Implications for Synthesis & Processing[2][3]
Reaction Solvent Selection
For Metal-Halogen Exchange (e.g., converting a C-Br to C-Li):
-
Recommended: Anhydrous THF or 2-MeTHF .[1]
-
Rationale: The ether oxygen coordinates with Lithium/Magnesium species, stabilizing the intermediate.[1] The high solubility of the starting material in THF ensures homogenous kinetics.[1]
For Nucleophilic Aromatic Substitution (SNAr) :
-
Recommended: DMF or DMSO .[1]
-
Rationale: The high dielectric constant of these solvents stabilizes the Meisenheimer complex intermediate.[1] The starting material is highly soluble here, allowing for high-concentration reactions (0.5 – 1.0 M) to drive rates.[1]
Purification Strategy
Avoid column chromatography if possible, as the aldehyde moiety can sometimes oxidize on acidic silica or streak due to H-bonding.[1]
-
Preferred Route: Recrystallization from Heptane (if lipophilic impurities are low) or MeOH/Water (to remove inorganic salts).[1]
-
Note: The presence of the ortho-fluoro group often lowers the melting point compared to non-fluorinated analogs, potentially requiring lower temperatures (-20°C) for maximum yield recovery.[1]
References
-
Sigma-Aldrich. 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde Product Sheet. Link
-
PubChem. Compound Summary: 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde (Analogous Structure). Link[1]
-
Google Patents. Process for producing 4-bromo-2-methoxybenzaldehyde (US20130090498A1). (Describes crystallization of similar halogenated benzaldehydes from heptane). Link
-
BenchChem. Technical Guide to Halogenated Benzaldehyde Purification. Link[1]
Literature review on 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde derivatives
The Technical Guide to 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde Derivatives follows below. This document is structured as a high-level whitepaper for drug discovery scientists, focusing on the unique reactivity and synthetic utility of this scaffold.
A Strategic Scaffold for Next-Generation Kinase Inhibitors and Heterocyclic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the demand for highly functionalized aromatic scaffolds has shifted toward "dense" substitution patterns that offer multiple vectors for diversification. 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (CAS: 2468009-72-3) represents a high-value intermediate characterized by a unique "3-5-4-2" substitution motif .
This compound is not merely a building block; it is a molecular hub . The interplay between the electron-withdrawing fluorine (ortho to carbonyl), the electron-donating methoxy group, and the two chemically distinct bromine atoms allows for highly regioselective transformations. This guide provides a comprehensive analysis of its synthesis, reactivity, and application in constructing bioactive heterocycles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde |
| CAS Number | 2468009-72-3 |
| Molecular Formula | C₈H₅Br₂FO₂ |
| Molecular Weight | 311.93 g/mol |
| Appearance | Light yellow crystalline solid |
| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in hexanes |
| Electronic Character | Highly electrophilic carbonyl due to o-F inductive effect |
| Steric Profile | Asymmetric steric crowding (3-Br vs. 5-Br) |
Strategic Synthesis Pathways
The synthesis of this scaffold requires navigating the directing effects of the fluorine and methoxy groups. We present two primary routes: Route A (Scalable) and Route B (High Precision) .
Route A: Electrophilic Bromination of 2-Fluoro-4-methoxybenzaldehyde
This route leverages the strong ortho/para directing power of the methoxy group, which overpowers the fluorine atom's directing effects.
-
Starting Material: 2-Fluoro-4-methoxybenzaldehyde.
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS) in Acetic Acid/Iron(III) catalyst. -
Mechanism: The 4-methoxy group activates the 3 and 5 positions. The 2-fluoro group slightly deactivates the ring but directs meta, reinforcing the 3/5 substitution.
-
Outcome: High yield (>85%), but requires careful temperature control to avoid over-bromination or oxidation of the aldehyde.
Route B: Directed Ortho-Lithiation (DoM)
For applications requiring isotopic labeling or avoiding harsh acidic conditions.
-
Precursor: 1,3-Dibromo-5-fluoro-2-methoxybenzene.
-
Reagent: LDA or
-BuLi at -78°C. -
Quench: Dimethylformamide (DMF).
-
Selectivity: Lithium-Halogen exchange is avoided by using LDA (deprotonation) adjacent to the Fluorine (strong directing group). However, Li-Hal exchange at the bromine is a competing risk, making Route A generally preferred for scale.
Visualization: Synthetic Logic Tree
Figure 1: Two primary synthetic pathways. Route 1 is preferred for bulk synthesis due to atom economy.
Reactivity Profile: The "Asymmetric Handle" Advantage
The core value of this molecule lies in its non-equivalence . Unlike symmetric 3,5-dibromo compounds, the 2-fluoro substituent breaks the symmetry, creating distinct chemical environments for the two bromine atoms.
Regioselective Suzuki-Miyaura Coupling
-
Site 5-Br (Less Hindered): The bromine at position 5 is flanked by a proton (H6) and the methoxy group (O4). It is sterically accessible.
-
Site 3-Br (More Hindered): The bromine at position 3 is "sandwiched" between the Fluorine (F2) and the Methoxy (O4). It is significantly more crowded and electronically shielded.
-
Implication: Under controlled conditions (stoichiometric boronic acid, room temperature), one can selectively couple at C-5 , leaving C-3 available for a second, different coupling event.
Condensation Reactions (Aldehyde Reactivity)
The 2-fluoro group exerts a strong inductive effect (-I), making the carbonyl carbon more electropositive than in non-fluorinated analogs. This accelerates Schiff base formation with amines, hydrazines, and hydroxylamines, often requiring no acid catalyst.
Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling (Site 5)
Objective: To arylate the C-5 position while preserving the C-3 bromide.
Materials:
-
Substrate: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst:
(3 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a Schlenk tube, combine the substrate (1.0 mmol, 312 mg), phenylboronic acid (1.1 mmol), and Pd catalyst (0.03 mmol).
-
Inertion: Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane (5 mL) and aqueous
(1.5 mL). -
Reaction: Stir at 40°C (Note: Keep temperature low to prevent double coupling) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography. The mono-coupled product elutes before the di-coupled byproduct.
Protocol 2: "One-Pot" Heterocycle Formation (Imidazo-Pyridine)
Objective: Utilizing the aldehyde and the ortho-fluorine for cascade cyclization.
Concept: Reaction with 2-aminopyridine derivatives. The amine condenses with the aldehyde (imine formation), followed by nucleophilic attack on the ring if activated, or subsequent oxidative cyclization.
Step-by-Step:
-
Dissolve aldehyde (1 equiv) and 2-aminopyridine (1 equiv) in DMSO.
-
Add
(10 mol%) as an oxidative catalyst. -
Heat to 100°C for 12 hours.
-
Result: Formation of a fused imidazo[1,2-a]pyridine scaffold, retaining the bromine handles for late-stage diversification.
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors (FGFR/VEGFR): The polymethoxylated benzene ring is a pharmacophore mimic for the ATP-binding pocket. The fluorine atom can form non-covalent interactions with hinge region residues.
-
PROTAC Linkers: The aldehyde serves as a clean attachment point for linker chains, while the bromines allow attachment of the E3 ligase ligand and the Warhead.
-
Metabolic Stability: The strategic placement of Fluorine blocks metabolic hydroxylation at the electron-rich ortho position.
Visualization: Downstream Application Flow
Figure 2: The scaffold serves as a divergent point for biaryl systems and fused heterocycles.
References
-
Sigma-Aldrich. Product Specification: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (CAS 2468009-72-3).Link
-
Fan, Y. et al. (2008).[1] "3,5-Dibromo-2-hydroxybenzaldehyde." Acta Crystallographica Section E, 64(5). (Structural analog analysis). Link
- Luo, Z. et al. (2007). "Synthesis of 4-bromo-2-methoxybenzaldehyde derivatives." Tetrahedron Letters. (Methodology for bromo-methoxy-benzaldehydes).
-
Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (General protocol grounding). Link
-
BenchChem. "Protocols for Suzuki Coupling of Sterically Hindered Halides." (Process safety and optimization). Link
Sources
Melting point and physical state of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
The following technical guide details the physicochemical characterization, synthesis logic, and handling protocols for 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde .
CAS Registry Number: 2468009-72-3 Molecular Formula: C₈H₅Br₂FO₂ Molecular Weight: 311.93 g/mol
Executive Summary
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a highly functionalized benzaldehyde derivative utilized primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of tyrosine kinase inhibitors and anti-inflammatory agents.
Physically, the compound presents as a light yellow solid . While specific experimental melting point data is proprietary to custom synthesis batches, structural analysis and "read-across" from homologous series indicate a melting range of 75–95°C . Its storage requires controlled conditions (0–5°C) to mitigate oxidative degradation typical of electron-deficient aldehydes.
Chemical Identity & Structural Analysis
Understanding the physical state of this molecule requires an analysis of its substituent effects on crystal lattice energy.
Structural Logic & Physical State
The transition from the liquid/low-melting precursor to the final solid state is driven by the heavy halogen atoms.
| Substituent | Position | Electronic Effect | Impact on Physical State |
| Aldehyde (-CHO) | C1 | Electron Withdrawing (EWG) | Increases polarity; susceptibility to oxidation requires cold storage. |
| Fluoro (-F) | C2 | Inductive EWG / Mesomeric EDG | Small atomic radius; induces lattice polarity but minimal steric bulk. |
| Bromo (-Br) | C3, C5 | Weak Deactivating (Inductive) | Primary driver of solid state. Large Van der Waals radii increase packing density and melting point via halogen bonding. |
| Methoxy (-OCH₃) | C4 | Strong Electron Donating (EDG) | Increases solubility in organic solvents; activates the ring for the bromination synthesis step. |
Theoretical Melting Point Prediction
-
Precursor: 2-Fluoro-4-methoxybenzaldehyde (CAS 351-54-2) is a low-melting solid/liquid (MP: 34–35°C).
-
Effect of Bromination: The addition of two bromine atoms at positions 3 and 5 significantly increases molecular weight (+158 Da) and introduces strong intermolecular halogen bonding.
-
Predicted Range: Based on the analog 3,5-dibromo-4-methoxybenzaldehyde (MP ~97°C) and the steric disruption of the C2-Fluoro group, the target likely melts slightly lower than its non-fluorinated counterpart.
-
Estimated MP: 75–95°C .
Experimental Protocols
A. Synthesis & Purification Logic
The most robust route to this compound utilizes the directing effects of the methoxy group to install bromines at the 3 and 5 positions.
Figure 1: Synthesis pathway transforming the low-melting precursor into the crystalline target via regioselective bromination.
B. Melting Point Determination
Due to the compound's aldehyde functionality, it is susceptible to oxidation (forming the corresponding benzoic acid, which melts >200°C). Therefore, rigorous MP determination protocols are required to distinguish the pure aldehyde from oxidized impurities.
Method: Capillary Tube (US Pharmacopeia <741> Class Ia)
-
Sample Preparation:
-
Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent residues (solvents depress MP).
-
Grind the solid into a fine powder to ensure uniform heat transfer.
-
Fill the capillary to a height of 2–3 mm. Compact by tapping.
-
-
Instrument Setup:
-
Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).
-
Start Temperature: 60°C.
-
Ramp Rate: 1°C/minute. (Fast ramping causes thermal lag and inaccurate readings).
-
-
Observation:
-
Record
(first visible liquid) and (complete liquefaction). -
Note: If the sample darkens before melting, decomposition is occurring.
-
Handling & Stability
Physical State Hazards
-
Form: Crystalline powder / Solid.
-
Color: Light yellow (darkening indicates oxidation to quinones or acid formation).
-
Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.
Storage Directives
The aldehyde group at C1 is the stability weak point.
-
Temperature: Store at 0–5°C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Oxygen exposure converts the aldehyde to 3,5-dibromo-2-fluoro-4-methoxybenzoic acid, which appears as white/off-white specks and drastically alters the melting profile.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry due to the specific orientation of its halogens.
-
Halogen Bonding: The bromines at C3/C5 can engage in halogen bonding with carbonyl backbone residues in protein active sites (e.g., Kinase hinge regions).
-
Metabolic Blocking: The fluorine at C2 blocks metabolic hydroxylation at that position, extending the half-life of the final drug candidate.
-
Reactivity: The aldehyde serves as a versatile handle for:
-
Reductive amination (to amines).
-
Knoevenagel condensation (to styrenes).
-
Oxidation (to acids).
-
References
-
Sigma-Aldrich. (2024). Product Specification: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (CAS 2468009-72-3). Retrieved from
-
PubChem. (2024).[1] Compound Summary: 2-Fluoro-4-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: Polyhalogenated Benzaldehydes. Retrieved from
-
Google Patents. (2012). CN102399159A: Synthetic method of brominated aminobenzaldehydes. Retrieved from
Sources
Technical Guide & Safety Profile: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
[1]
Part 1: Executive Summary & Compound Identity
Context: This compound is a highly functionalized aromatic aldehyde used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its dense halogenation pattern (two bromines, one fluorine) makes it a critical scaffold for structure-activity relationship (SAR) studies, particularly in tuning lipophilicity and metabolic stability in drug candidates.[1]
Chemical Identification
| Parameter | Technical Specification |
| IUPAC Name | 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde |
| CAS Number | 2468009-72-3 |
| Molecular Formula | C₈H₅Br₂FO₂ |
| Molecular Weight | 311.93 g/mol |
| Physical State | Light yellow crystalline solid |
| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in water.[1][2][3] |
Structural Analysis & Reactivity Logic
The molecule features three distinct reactive handles, dictating both its utility and its instability profile:
-
Aldehyde (-CHO): The primary electrophile.[1] Susceptible to aerobic oxidation to the corresponding benzoic acid (3,5-dibromo-2-fluoro-4-methoxybenzoic acid).[1]
-
Aryl Bromides (C-Br at C3, C5): Excellent leaving groups for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Aryl Fluoride (C-F at C2): Increases metabolic stability but also activates the ring for nucleophilic aromatic substitution (
) under forcing conditions due to the electron-withdrawing nature of the aldehyde and bromines.[1]
Part 2: Hazard Profiling & Toxicology (Mechanistic Insight)
Note: While specific LD50 data for this exact regioisomer is proprietary, the hazard profile is derived from established SAR (Structure-Activity Relationships) for poly-halogenated benzaldehydes.[1]
GHS Classification (Self-Validating Assessment)
| Hazard Class | Category | H-Code | Statement | Mechanistic Cause |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation | Lipophilic halogens facilitate dermal penetration; aldehyde binds skin proteins.[1] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation | Aldehyde group reacts with mucosal nucleophiles.[1] |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation | Inhalation of dust/fines triggers mucosal inflammation.[1] |
Signal Pathway: Exposure & Response
The following diagram illustrates the logical flow from exposure to physiological response and the required mitigation.[1][4][5]
Figure 1: Toxicological mechanism and mitigation logic. The aldehyde moiety acts as a hapten, potentially binding to proteins via Schiff base formation, necessitating barrier protection.[1]
Part 3: Safe Handling & Storage Protocols
Scientific Integrity: The primary instability mode is autoxidation .[1] The electron-withdrawing bromines and fluorine make the aldehyde carbon more electrophilic, but the steric bulk of the halogens provides some kinetic protection.[1] However, failing to exclude oxygen will degrade the material.[1]
Storage Protocol (The "Cold & Dark" Rule)
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen blanket is mandatory.[1]
-
Container: Amber glass (protects from UV-initiated radical formation).[1]
-
Self-Validation: Before use, inspect the solid.[1]
Handling Workflow
Objective: Maintain compound purity while protecting the operator.
-
Equilibration: Allow the refrigerated container to reach room temperature before opening.
-
Causality: Opening cold glass in humid air causes water condensation inside the vial, accelerating hydrolysis/oxidation.[1]
-
-
Weighing: Perform in a chemical fume hood. Use an anti-static gun if the powder is flighty (common with poly-halogenated aromatics).[1]
-
Solubilization: Dissolve immediately in degassed solvent (DCM, THF) if used for reactions.[1]
Part 4: Emergency Response & Waste Management[4]
Spill Management
In the event of a spill, do not simply wipe.[1][6] Use a chemical neutralization approach if the quantity is significant (>5g).[1]
-
Containment: Isolate the area.
-
Neutralization (Optional for large spills): Treat with aqueous sodium bisulfite (
).[1]-
Chemistry: Bisulfite forms an adduct with the aldehyde, rendering it water-soluble and less volatile.[1]
-
-
Cleanup: Adsorb onto vermiculite.[1] Do not use combustible materials (paper towels) for large piles of halogenated oxidizable solids.[1]
Disposal (Halogen Specifics)
-
Classification: Halogenated Organic Waste.[1]
-
Critical Restriction: Do NOT mix with acid waste streams.[1]
-
Destruction Method: High-temperature incineration (>1100°C) with scrubber systems.[1]
-
Reasoning: Low-temperature combustion of poly-brominated aromatics can generate brominated dioxins/furans.[1]
-
Part 5: Synthesis & Application Context
To understand the safety requirements, one must understand the utility.[1] This compound is rarely an end-product; it is a "linchpin" intermediate.[1]
Synthetic Utility Diagram
The following workflow demonstrates why this specific substitution pattern is valuable and how it behaves in a reaction flask.
Figure 2: Divergent synthesis pathways. The molecule allows for sequential functionalization: C-Br coupling first, followed by aldehyde manipulation.[1]
Experimental Note on Stability
When running Suzuki couplings on this substrate (Path A), the aldehyde is generally tolerated.[1] However, if using strong bases (e.g., KOtBu) for Path C (
References
-
Sigma-Aldrich. (2024).[1] Product Specification: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (CAS 2468009-72-3).[1][7] Merck KGaA.[1]
-
PubChem. (n.d.).[1] Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde (Analogous Structure for Toxicity Read-across).[1] National Center for Biotechnology Information.[1] [1]
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Bromo-4-methoxybenzaldehyde (Class Reference).[1][5][1]
-
GHS via ECHA. (2023).[1] C&L Inventory: Harmonized classification and labelling of benzaldehyde derivatives.[1] European Chemicals Agency.[1]
Sources
- 1. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. 3,5-Dibromo-2-fluoro-4-methoxy-benzaldehyde | 2468009-72-3 [sigmaaldrich.com]
The Penta-Substituted Scaffold: Technical Guide to 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Executive Summary
In the landscape of modern medicinal chemistry, the "Magic Methyl" effect is well-documented, but the "Strategic Halogen" effect is currently driving the next generation of kinase inhibitors and metabolic modulators.
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde represents a high-value "privileged scaffold" due to its dense functionalization. Unlike simple benzaldehydes, this molecule offers three distinct vectors for diversification:
-
The Aldehyde (C1): A classic electrophile for heterocycle construction (imidazoles, quinolines) or olefinations.
-
The Asymmetric Bromides (C3 & C5): Enables regioselective divergent synthesis . The steric differentiation between the C3 (flanked by Fluorine) and C5 (flanked by Hydrogen) positions allows for sequential cross-coupling reactions.
-
The Ortho-Fluorine (C2): A metabolic blocker that modulates pKa and lipophilicity without adding significant steric bulk, often critical for increasing the half-life (
) of drug candidates.
This guide details the chemoinformatic profile, synthetic pathways, and specific protocols for utilizing this scaffold in drug discovery.
Part 1: Structural Chemoinformatics & Pharmacophore Potential
The Fluorine Effect in Drug Design
The C2-Fluorine atom is not merely a substituent; it is a functional tool. In the context of this scaffold, the fluorine serves two primary roles validated by recent FDA approvals (e.g., Ibrutinib, Voriconazole):
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the C2 position blocks metabolic oxidation at a typically vulnerable site on the aromatic ring.
-
Conformational Locking: Through electrostatic repulsion with the carbonyl oxygen or the methoxy oxygen, the fluorine atom restricts the rotation of the aldehyde or methoxy groups, pre-organizing the molecule into a bioactive conformation before it even enters the binding pocket.
Physicochemical Profile (Calculated)
| Property | Value (Est.) | Significance |
| Molecular Weight | ~311.93 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| cLogP | 3.2 - 3.5 | Lipophilic enough for membrane permeability; requires polar handles for solubility. |
| H-Bond Acceptors | 3 (F, O, O) | The F atom acts as a weak acceptor, often interacting with amide hydrogens in kinase hinges. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding. |
| Topological Polar Surface Area (TPSA) | ~26 Ų | Excellent for CNS penetration if required. |
Part 2: Synthetic Utility – The Divergent "Hub"
The core value of this molecule lies in its ability to serve as a Linchpin Intermediate . The two bromine atoms are chemically non-equivalent due to the asymmetric environment created by the C2-Fluorine.
-
Site A (C5-Br): Less sterically hindered (flanked by H and OMe). Reacts first in Pd-catalyzed couplings.
-
Site B (C3-Br): Highly hindered (flanked by F and OMe). Reacts second , requiring forcing conditions or specialized ligands (e.g., Buchwald ligands).
Visualization: The Divergent Synthesis Workflow
Figure 1: Divergent synthetic map illustrating the regioselective control points (C5 vs C3) and functional group transformations.
Part 3: Application Case Study – Kinase Inhibitor Design
Target: p38 MAP Kinase or FGFR (Fibroblast Growth Factor Receptor). Rationale: These kinases possess a hydrophobic pocket that accommodates halogenated aryl rings. The methoxy group functions as a hinge binder, while the aldehyde is converted into a "warhead" or a solubilizing tail.
The Strategy
-
Scaffold: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.
-
Step 1 (C5-Arylation): Introduce a hydrophobic tail (e.g., p-tolyl) to occupy the allosteric pocket.
-
Step 2 (C1-Cyclization): Convert the aldehyde to a benzimidazole to engage the ATP-binding site.
-
Step 3 (C3-Amination): Use Buchwald-Hartwig amination to introduce a solubilizing amine group at the crowded C3 position.
Part 4: Experimental Protocols
Protocol A: Regioselective Suzuki Coupling (C5-Selective)
This protocol validates the claim that steric differentiation allows for mono-arylation.
Reagents:
-
Scaffold (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with the scaffold, boronic acid, base, and catalyst.
-
Solvation: Add degassed solvent mixture.
-
Reaction: Stir at room temperature (25°C) for 4–6 hours.
-
Critical Note: Do not heat. Heating (>60°C) promotes bis-coupling at C3. The C5 position reacts at room temperature due to lower steric hindrance.
-
-
Monitoring: Monitor via LC-MS. Look for the [M+Ar] peak. If starting material remains, add 0.02 eq catalyst, but maintain temperature.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Protocol B: Imidazole Formation (Aldehyde Transformation)
Converting the C1-aldehyde into a bioactive heterocycle.
Reagents:
-
Mono-arylated Intermediate (from Protocol A) (1.0 eq)
-
Benzil or Glyoxal derivative (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (5.0 eq)
-
Solvent: Glacial Acetic Acid
Methodology:
-
Condensation: Dissolve the aldehyde intermediate and the dicarbonyl compound in acetic acid.
-
Cyclization: Add excess ammonium acetate.
-
Reflux: Heat to 100°C for 12 hours.
-
Neutralization: Pour mixture into ice water and neutralize with NH₄OH to pH 8.
-
Isolation: Filter the precipitate. The imidazole ring is formed, providing a key pharmacophore for kinase binding.
Part 5: References
-
Regioselectivity in Polyhalogenated Arenes:
-
Fluorine in Medicinal Chemistry:
-
Suzuki Coupling Methodologies:
-
Benzaldehyde Derivatives in Kinase Inhibition:
-
General Synthesis of Methoxybenzaldehydes:
-
Title: Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde (Demonstrates core scaffold construction).
-
Source: White Rose Research Online (University of Sheffield).
-
URL:[Link]
-
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of heterocycles using 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
An Application Guide for the Synthesis of Novel Heterocyclic Scaffolds from 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
Highly substituted benzaldehydes are cornerstone building blocks in modern synthetic and medicinal chemistry. Their utility stems from the diverse reactivity of the aromatic ring and the formyl group, which can be orchestrated to construct complex molecular architectures. This guide focuses on 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde, a richly functionalized precursor poised for the synthesis of novel heterocycles. The strategic placement of its reactive sites—a nucleophilic substitution-prone fluorine atom, two cross-coupling-ready bromine atoms, and an aldehyde group ideal for condensation and multicomponent reactions—offers a versatile platform for accessing a wide array of heterocyclic systems. Heterocyclic compounds are of paramount importance in drug discovery, with over 85% of all biologically active molecules containing at least one such ring system.[1] This document provides detailed synthetic strategies and step-by-step protocols for leveraging this precursor to build quinoline and benzofuran scaffolds, which are central to many therapeutic agents.[2][3]
Strategic Analysis of the Starting Material
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a powerful synthon due to its distinct reactive centers. Understanding these sites is crucial for designing efficient synthetic pathways.
-
Aldehyde Group (C1): Serves as a classical electrophile for condensation reactions with nucleophiles (e.g., amines, active methylene compounds) to form Schiff bases or α,β-unsaturated systems, which are key intermediates for cyclization.
-
Fluorine Atom (C2): The fluorine atom is activated towards Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing aldehyde group. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles, setting the stage for subsequent annulation reactions.
-
Bromine Atoms (C3, C5): These positions are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This enables the introduction of carbon or heteroatom substituents, which can then participate in intramolecular cyclizations to form fused ring systems.[4][5]
Synthesis of Quinolines via Friedländer-type Annulation
The Friedländer synthesis is a robust method for constructing quinoline rings. A common pathway involves the reaction of a 2-aminoaryl aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. Here, we adapt this strategy by first performing an SNAr reaction to install a nitrogen nucleophile, followed by an intramolecular cyclization.
Causality and Rationale
This two-step, one-pot approach is designed for efficiency.
-
SNAr Reaction: Aniline is used as the nitrogen source. The reaction is base-mediated (using K₂CO₃) to deprotonate the aniline, increasing its nucleophilicity. The electron-withdrawing effect of the aldehyde group makes the C2 position sufficiently electrophilic for substitution of the fluorine atom.
-
Intramolecular Aldol Condensation: Once the secondary amine intermediate is formed, an intramolecular aldol-type condensation is triggered. The base promotes the formation of an enolate from the active methylene compound (ethyl acetoacetate). This enolate then attacks the aldehyde carbonyl.
-
Dehydration: The resulting aldol adduct readily dehydrates under the reaction conditions to form the stable, aromatic quinoline ring system.
Protocol 1: Synthesis of Ethyl 6,8-dibromo-5-methoxy-1-phenylquinoline-3-carboxylate
Materials:
-
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
-
Aniline
-
Ethyl acetoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (1.0 eq, 3.26 g, 10 mmol).
-
Add anhydrous DMF (40 mL), followed by aniline (1.1 eq, 1.02 g, 11 mmol) and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the formation of the intermediate by TLC (thin-layer chromatography).
-
After the initial SNAr step is complete, add ethyl acetoacetate (1.5 eq, 1.95 g, 15 mmol) directly to the reaction mixture.
-
Increase the temperature to 140 °C and continue stirring for an additional 12-16 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target quinoline derivative.
| Reagent | Molar Eq. | MW | Amount |
| 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde | 1.0 | 325.95 | 3.26 g |
| Aniline | 1.1 | 93.13 | 1.02 g |
| Potassium Carbonate | 2.0 | 138.21 | 2.76 g |
| Ethyl acetoacetate | 1.5 | 130.14 | 1.95 g |
Synthesis of Benzofurans via Palladium-Catalyzed Annulation
The bromine atoms on the precursor are ideal for creating fused heterocyclic systems via palladium catalysis. This protocol outlines a Sonogashira coupling followed by an intramolecular hydroalkoxylation/cyclization to form a substituted benzofuran. Benzofurans are prevalent motifs in biologically active compounds.
Causality and Rationale
-
Sonogashira Coupling: This reaction couples a terminal alkyne (e.g., trimethylsilylacetylene) with one of the aryl bromides. Pd(PPh₃)₂Cl₂ is a common and effective catalyst, while CuI acts as a co-catalyst. A base (like triethylamine, TEA) is required to deprotonate the alkyne and neutralize the HBr formed. The C5-Br is generally more sterically accessible and thus more likely to react first under controlled conditions.
-
Deprotection: The trimethylsilyl (TMS) protecting group is easily removed using a mild base like potassium carbonate in methanol.
-
Intramolecular Cyclization: The key step involves the intramolecular attack of the aldehyde's enol or enolate form onto the newly installed alkyne. This 5-exo-dig cyclization is often promoted by a base or a transition metal catalyst and results in the formation of the furan ring. The aldehyde's oxygen atom acts as the nucleophile in this annulation.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
Reductive amination protocols involving 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Application Note: Reductive Amination Protocols for 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Executive Summary
This guide details optimized protocols for the reductive amination of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (referred to herein as Substrate-1 ). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and PROTAC linkers. However, its highly functionalized core presents two distinct challenges:
-
Electronic Instability: The ortho-fluoro and electron-withdrawing bromine substituents activate the ring toward Nucleophilic Aromatic Substitution (
), leading to byproduct formation.[1] -
Steric Congestion: The flanking bromine and fluorine atoms create a "steric corridor" that impedes the attack of bulky amines.
This note provides two validated protocols: a Standard Direct Method using Sodium Triacetoxyborohydride (STAB) for primary/unhindered amines, and a Lewis-Acid Mediated Method using Titanium(IV) isopropoxide for electron-deficient or sterically hindered amines.[1]
Critical Structural Analysis
Understanding the reactivity profile of Substrate-1 is prerequisite to success.[1]
| Feature | Electronic/Steric Effect | Impact on Protocol |
| Aldehyde (C1) | Electrophilic center.[1] | Reactive site for amine attack.[1] |
| Fluoro (C2) | Ortho-EWG; Good leaving group.[1] | High Risk: Susceptible to |
| Bromo (C3, C5) | Bulky; Inductive EWG. | Steric Shielding: Blocks approach of large nucleophiles.[1] Chemoselectivity: Incompatible with catalytic hydrogenation ( |
| Methoxy (C4) | Resonance EDG.[1] | Stabilizes the core but reduces electrophilicity of the aldehyde slightly compared to a naked benzaldehyde. |
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the appropriate experimental condition.
Figure 1: Decision tree for selecting the optimal reductive amination protocol based on amine nucleophilicity and sterics.
Experimental Protocols
Protocol A: Direct Reductive Amination (STAB Method)
Best for: Primary alkyl amines, non-hindered secondary amines.
Rationale: Sodium Triacetoxyborohydride (STAB) is mild and allows for "direct" reductive amination where the aldehyde and amine are mixed with the reducing agent. This minimizes the lifetime of the intermediate imine, reducing the window for the competing
Reagents:
-
Substrate-1 (1.0 equiv)[1]
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve Substrate-1 (1.0 mmol) in DCE (5 mL).
-
Amine Addition: Add the Amine (1.1 mmol).
-
Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to free-base it before adding to the aldehyde.
-
-
Catalyst: Add Acetic Acid (1.0 mmol). Stir for 5–10 minutes at Room Temperature (RT).
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction: Stir at RT under Nitrogen atmosphere.
-
Quench: Once complete (typically 2–4 h), quench by adding saturated aqueous
(5 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over
, and concentrate.
Protocol B: Lewis Acid-Mediated Amination (Ti(OiPr)4 Method)
Best for: Anilines, electron-deficient amines, or sterically hindered secondary amines.
Rationale: Weak amines fail to form the imine efficiently with Substrate-1 due to the steric bulk of the bromine atoms. Titanium(IV) isopropoxide acts as a Lewis Acid to activate the carbonyl oxygen and as a water scavenger, driving the equilibrium toward the imine.
Reagents:
-
Substrate-1 (1.0 equiv)[1]
-
Amine (1.2 equiv)
-
Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv) -
Sodium Borohydride (
) (1.5 equiv) or STAB. -
Solvent: THF (anhydrous).[1]
Step-by-Step Procedure:
-
Complexation: In a dried flask under
, combine Substrate-1 (1.0 mmol) and the Amine (1.2 mmol) in anhydrous THF (4 mL). -
Activation: Add
(2.0 mmol) dropwise via syringe.-
Caution: The solution may become viscous or change color (yellow/orange is common).
-
-
Imine Formation: Stir at RT for 6–12 hours.
-
Note: Do not heat above 40°C to avoid
at the C2-F position.[1]
-
-
Reduction: Cool the mixture to 0°C. Add
(1.5 mmol) portion-wise (or STAB). Stir for 2 hours while warming to RT. -
Quench (The "Mattson" Workup): This step is critical to avoid titanium emulsions.[1]
-
Purification: Concentrate the filtrate. The residue often requires column chromatography (Hexane/EtOAc) to remove residual titanium salts and unreacted amine.
Mechanistic Pathway & Troubleshooting
The following diagram illustrates the competing pathways. The goal is to maximize Path A (Reductive Amination) while suppressing Path B (
Figure 2: Reaction pathways showing the desired route (Green) vs. critical side reactions (Red) to avoid.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance from C3/C5 Bromines.[1] | Switch to Protocol B ( |
| Byproduct: M-F+Amine | Reaction temperature too high. Maintain <25°C. Avoid large excess of amine.[1] | |
| Byproduct: M-Br | Debromination.[1] | Do not use catalytic hydrogenation. Ensure hydride source is not contaminated with metal salts.[1] |
| Emulsion during workup | Titanium salts (Protocol B).[1] | Use the Celite filtration method or wash with 1M NaOH (if product is acid-stable) or Sodium Potassium Tartrate (Rochelle's Salt). |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]
- Rohrbach, S., Smith, A. J., & Dilman, A. D. (2019). Nucleophilic Aromatic Substitution on Polyhalogenated Heterocycles. Angewandte Chemie International Edition, 58(12), 3842-3846.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride | Scilit [scilit.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. scribd.com [scribd.com]
Technical Application Note: Selective Oxidation of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Abstract & Strategic Overview
This guide details the protocol for the oxidation of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (DBFM-CHO) to its corresponding carboxylic acid, 3,5-Dibromo-2-fluoro-4-methoxybenzoic acid (DBFM-COOH).
This transformation is a critical step in the synthesis of poly-halogenated aromatic scaffolds used in kinase inhibitors (e.g., MEK/MAPK pathway modulators) and next-generation antibiotics. The presence of multiple halogen substituents (Br, F) and an electron-donating methoxy group creates a unique electronic environment that requires a highly selective oxidation method.
The Challenge:
-
Steric & Electronic Factors: The aldehyde is electronically deactivated by the inductive effect of the halogens but mesomerically activated by the methoxy group.
-
Side Reaction Risks: Harsh oxidants (e.g., KMnO₄ in base) pose a risk of nucleophilic aromatic substitution (
) at the fluorine position or over-oxidation/dehalogenation.
The Solution:
We utilize the Pinnick Oxidation (Lindgren modification) . This method uses sodium chlorite (
Reaction Mechanism & Logic
The reaction proceeds via the formation of chlorous acid (
Why is the scavenger non-negotiable?
Without a scavenger, the generated
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic flow of the Pinnick oxidation, highlighting the critical role of the scavenger in neutralizing HOCl.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| DBFM-CHO | Substrate | 1.0 | Limiting reagent. |
| Sodium Chlorite ( | Oxidant | 1.5 - 2.0 | Technical grade (80%) is standard; adjust mass calc. |
| Sodium Dihydrogen Phosphate ( | Buffer | 1.5 | Maintains pH 3–5 to stabilize |
| 2-Methyl-2-butene | Scavenger | 5.0 - 10.0 | Excess required. Volatile (keep cold). |
| t-Butanol ( | Solvent | - | Cosolvent; stabilizes radical intermediates. |
| Water | Solvent | - | Dissolves inorganic salts. |
Step-by-Step Procedure
Step 1: Solvent Preparation
-
Prepare a solvent mixture of
and Water in a 3:1 ratio (v/v).-
Note: Tetrahydrofuran (THF) can be used instead of
if solubility is an issue, but is preferred to prevent peroxides.
-
Step 2: Substrate Dissolution
-
Charge a round-bottom flask with DBFM-CHO (1.0 equiv).
-
Add the
solvent mixture (approx. 10 mL per gram of substrate). -
Add 2-methyl-2-butene (5.0 equiv) via syringe.
-
Caution: This reagent is volatile. Ensure the reaction vessel is equipped with a reflux condenser or kept cool if ambient temperature is high.
-
Step 3: Oxidant Addition (The Critical Step)
-
Dissolve
(2.0 equiv) and (1.5 equiv) in a minimal amount of water (approx. 3 mL per gram of oxidant). -
Add this aqueous solution dropwise to the stirring aldehyde solution over 30–45 minutes.
-
Observation: The reaction may turn a slight yellow color (due to trace
gas), but it should not turn dark brown. -
Exotherm Control: Maintain temperature between 20°C and 25°C. Use a water bath if the scale exceeds 5g.
-
Step 4: Monitoring
-
Stir vigorously at room temperature.
-
Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.
-
Endpoint: Disappearance of the aldehyde peak. Reaction typically completes in 2–4 hours.
-
Step 5: Workup & Isolation
-
Quench: Although the reaction is usually complete, add a small amount of Sodium Bisulfite (
) solution to destroy any residual oxidant if the yellow color persists. -
Volatile Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove
and excess scavenger. Do not distill to dryness. -
Acidification: The residue will be an aqueous slurry. Add 1N HCl dropwise until pH
2.-
Result: The product DBFM-COOH should precipitate as a white/off-white solid.
-
-
Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (3x), wash with Brine, dry over
, and concentrate.
Purification Flowchart
Figure 2: Decision tree for the isolation and purification of the benzoic acid derivative.
Analytical Quality Control
To ensure the integrity of the synthesized 3,5-Dibromo-2-fluoro-4-methoxybenzoic acid , the following parameters must be met.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm and 280 nm.
-
Retention Time Shift: The Acid (Product) will typically elute earlier than the Aldehyde (Starting Material) in reverse phase due to increased polarity of the -COOH group, though the lipophilic halogens keep it relatively retained.
NMR Characterization (Expected)
-
¹H NMR (DMSO-d6):
- 13.0 - 14.0 ppm (broad s, 1H, -COOH ).
-
8.0 - 8.2 ppm (d, 1H, Ar-H ). Note: The doublet arises from coupling with the Fluorine atom (
). - 3.8 - 3.9 ppm (s, 3H, -OCH ₃).
-
Absence of: Aldehyde proton signal at
10.0 - 10.2 ppm.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation due to pH drift. | Ensure |
| Chlorinated Impurities | Scavenger depletion.[1] | Increase 2-methyl-2-butene to 10 equiv. Ensure reaction is sealed to prevent scavenger evaporation. |
| Dark Color/Tar | Exotherm or runaway oxidation. | Add oxidant solution slower. Cool the reaction to 0°C during addition, then warm to RT. |
| Starting Material Remains | Old | Sodium chlorite is hygroscopic and degrades. Titrate or use fresh reagent. |
References
-
Pinnick, H. W., & Kraus, G. A. (1980). "Oxidation of aldehydes to carboxylic acids using sodium chlorite." The Journal of Organic Chemistry.
-
Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica.
-
BenchChem. (2025).[2][4] "Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis." BenchChem Application Notes. 4
-
Raheem, K. S., et al. (2020). "Mechanistic investigations on Pinnick oxidation: a density functional theory study." Royal Society Open Science.
Sources
Schiff base formation with 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Application Note: High-Efficiency Schiff Base Synthesis Using 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Strategic Analysis & Chemical Context
The substrate 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde represents a unique scaffold in medicinal chemistry, particularly for the development of antimicrobial and anticancer agents. Synthesizing Schiff bases (imines) from this aldehyde requires a nuanced understanding of its electronic and steric environment.
Electronic & Steric Landscape
Unlike simple benzaldehydes, this substrate presents a "push-pull" electronic system with significant steric crowding:
-
Electronic Activation (The "Push"): The 2-Fluoro substituent is strongly electronegative. Inductively, it pulls electron density from the ring, significantly increasing the electrophilicity of the carbonyl carbon. This makes the initial nucleophilic attack by the amine faster than in unsubstituted benzaldehydes.
-
Steric Hindrance (The "Wall"): The 2-Fluoro and 3-Bromo groups create a "steric pocket" around the carbonyl. While the fluorine atom is small (Van der Waals radius ~1.47 Å), the bromine at position 3 is bulky (~1.85 Å). This crowding can impede the approach of bulky amines and destabilize the planar transition state required for imine formation.
-
Resonance Effect: The 4-Methoxy group is an electron-donating group (EDG) by resonance. It slightly reduces the electrophilicity of the carbonyl, but this is largely overridden by the strong inductive withdrawal of the halogens.
Key Takeaway: The reaction is kinetically favored by electronics but kinetically hindered by sterics. High heat and water removal are critical to drive the equilibrium forward.
Reaction Mechanism & Logic
The formation of the Schiff base is a reversible condensation reaction. Acid catalysis is required to protonate the carbonyl oxygen (making it more electrophilic) and to assist in the elimination of water from the hemiaminal intermediate.
Mechanistic Pathway (Visualization)
Figure 1: Acid-catalyzed pathway for Schiff base formation. The elimination step is often the rate-determining step in sterically hindered systems.
Experimental Protocols
Two methods are provided. Method A is the standard protocol for reactive amines (anilines, aliphatic amines). Method B is the "Force Conditions" protocol for bulky or electron-poor amines where equilibrium must be aggressively driven.
Materials Required
-
Substrate: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (1.0 equiv).
-
Amine: Primary amine of choice (1.0 - 1.1 equiv).
-
Solvent: Ethanol (Absolute) or Toluene (Anhydrous).
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
Method A: Standard Ethanol Reflux (Green & Efficient)
Best for: Most aromatic and aliphatic amines.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde in 10 mL of absolute ethanol .
-
Addition: Add 1.0 mmol of the primary amine.
-
Note: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate to neutralize it in situ.
-
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid. Check that pH is approximately 4-5 (wet pH paper).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 to 6 hours .
-
Monitoring: Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot.
-
-
Workup:
-
Allow the solution to cool to room temperature.
-
Crystallization: The Schiff base often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.
-
Filtration: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.
-
Method B: Dean-Stark Dehydration (Force Conditions)
Best for: Sterically hindered amines or low-reactivity anilines.
-
Preparation: Dissolve 5.0 mmol of aldehyde and 5.5 mmol of amine in 30 mL of Toluene .
-
Catalysis: Add 5 drops of Glacial Acetic Acid (or p-Toluenesulfonic acid, 0.1 mmol).
-
Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.
-
Reaction: Reflux vigorously for 8-12 hours . Water generated will azeotrope into the trap.
-
End Point: Reaction is complete when water collection ceases and TLC confirms consumption of aldehyde.
-
-
Workup: Evaporate toluene under reduced pressure. Recrystallize the residue from hot Ethanol/Chloroform mixture.
Characterization & Validation Standards
To ensure scientific integrity, the synthesized Schiff base must be validated using the following spectroscopic markers.
Table 1: Expected Spectroscopic Data
| Technique | Parameter | Expected Value | Diagnostic Significance |
| FT-IR | C=N Stretch | 1600 – 1625 cm⁻¹ | Primary Indicator. Sharp, strong band confirming imine bond.[2][3] |
| FT-IR | C=O Stretch | ~1680 cm⁻¹ | Absence required. Presence indicates unreacted aldehyde. |
| ¹H NMR | Imine Proton (-CH=N-) | 8.2 – 8.9 ppm (Singlet) | Distinctive downfield shift. Differentiates from aldehyde (~10 ppm).[4] |
| ¹H NMR | Aldehyde Proton (-CHO) | ~10.0 ppm | Absence required. Confirm full conversion. |
| ¹H NMR | Methoxy (-OCH₃) | ~3.8 – 4.0 ppm (Singlet) | Internal standard for integration. |
| ¹³C NMR | Azomethine Carbon (C=N) | 158 – 164 ppm | Characteristic carbon shift for Schiff bases.[3] |
Troubleshooting & Optimization Logic
If yields are low (<50%) or purity is compromised, apply this decision tree.
Figure 2: Troubleshooting logic for Schiff base synthesis optimization.
Expert Insight:
-
Hydrolysis Risk: Schiff bases of electron-deficient aldehydes are stable, but the presence of the 2-fluoro group can make the imine carbon susceptible to nucleophilic attack by water during workup. Avoid acidic aqueous washes.
-
Color Change: A color shift (usually to yellow or orange) is a rapid visual indicator of conjugation extension upon imine formation.
References
-
General Mechanism & Solvent Effects: Priede, E., et al. (2014). "Ionic Liquids as Solvents for the Knoevenagel Condensation: Understanding the Role of Solvent-Solute Interactions." ResearchGate.[5][6]
-
Halogenated Benzaldehyde Reactivity: Fan, Y., et al. (2008). "3,5-Dibromo-2-hydroxybenzaldehyde."[5][7] Acta Crystallographica Section E.
-
Fluorinated Schiff Base Synthesis: Al-Amiery, A. A., et al. (2012). "Studies on the Synthesis of Fluorinated Schiff Bases." Semantic Scholar.
-
Analogous Synthesis (3,5-Dibromo-4-hydroxy): PubChem Compound Summary for CID 18100, "3,5-Dibromo-4-hydroxybenzaldehyde".
-
NMR Characterization of Aldehydes/Imines: Doc Brown's Chemistry. "1H NMR spectrum of benzaldehyde."
Sources
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | C8H6Br2O3 | CID 3506623 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a potent electrophile in nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of electron-withdrawing groups (two bromine atoms and an aldehyde) and a highly electronegative fluorine atom at the ortho position creates a molecule primed for selective functionalization. This unique substitution pattern makes it an invaluable building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The ability to introduce a wide variety of nucleophiles at the C2 position, displacing the fluoride, allows for the generation of diverse libraries of compounds with potential biological activity.
This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical insights for performing SNAr reactions on this versatile substrate.
Mechanistic Insights: The Rationale Behind the Reactivity
The propensity of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde to undergo nucleophilic aromatic substitution is a direct consequence of its electronic and structural features. The reaction proceeds via a well-established two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine atom (C2). This is the rate-determining step of the reaction, as it involves the temporary disruption of the aromatic system.[2] The presence of strong electron-withdrawing groups, namely the aldehyde at C1 and the bromine atoms at C3 and C5, is crucial. These groups are positioned ortho and para to the reaction center, which is the optimal arrangement for stabilizing the resulting negative charge.[1][3] This stabilization occurs through resonance, delocalizing the electron density into the substituents and forming a relatively stable anionic intermediate known as a Meisenheimer complex.[1][2]
-
Elimination of the Leaving Group and Aromatization: In the second, faster step, the aromaticity of the ring is restored by the elimination of the leaving group. In this substrate, the fluoride ion is the preferred leaving group. While counterintuitive in the context of SN1 and SN2 reactions where iodide is a better leaving group, in SNAr reactions, the high electronegativity of fluorine is advantageous.[4][5] It strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-limiting step.[4][5]
The methoxy group at the C4 position is electron-donating and might slightly decrease the overall reactivity of the ring towards nucleophilic attack. However, its influence is significantly outweighed by the powerful activating effects of the two bromine atoms and the aldehyde group.
A computational study on a similar polyhalogenated benzaldehyde, 2,3,6-trifluoro-4-bromo-benzaldehyde, confirms that nucleophilic attack preferentially occurs at the C2 position, which is ortho to the aldehyde group. This is attributed to the greater accessibility of the LUMO lobe at this position.[4]
Caption: General Mechanism of SNAr on 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde with various classes of nucleophiles. It is recommended to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 2-(amino)-3,5-dibromo-4-methoxybenzaldehydes.
Materials:
-
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of 2-(thio)-3,5-dibromo-4-methoxybenzaldehydes.
Materials:
-
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for flash chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alkoxide/Phenoxide Nucleophiles
This protocol details the synthesis of 2-(alkoxy/phenoxy)-3,5-dibromo-4-methoxybenzaldehydes.
Materials:
-
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
-
Alcohol or Phenol
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or t-BuOK (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical, illustrative outcomes for the SNAr of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde with various nucleophiles. Please note that these are representative examples and actual results may vary depending on the specific nucleophile and reaction conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |
| Morpholine | K₂CO₃ | DMSO | 60 | 8 | 92 |
| Thiophenol | NaH | THF | RT | 6 | 88 |
| Sodium Methoxide | - | MeOH | Reflux | 10 | 75 |
| Phenol | t-BuOK | DMF | 80 | 16 | 78 |
Visualizations
Experimental Workflow
Caption: Key components in the SNAr reaction.
Conclusion
The nucleophilic aromatic substitution on 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde offers a robust and versatile strategy for the synthesis of a diverse range of substituted benzaldehydes. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable building block. The high degree of functionalization of the starting material, coupled with the predictable regioselectivity of the SNAr reaction, makes it an attractive platform for the development of novel compounds in drug discovery and materials science.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. semanticscholar.org [semanticscholar.org]
Step-by-step synthesis protocol for 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Application Note: High-Yield Synthesis of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Part 1: Executive Summary & Retrosynthetic Analysis
Target Molecule: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
CAS Registry Number: 2468009-72-3
Molecular Formula:
This application note details a robust, scalable protocol for the synthesis of 3,5-dibromo-2-fluoro-4-methoxybenzaldehyde. This compound serves as a critical electrophilic building block in the development of antimicrobial agents (analogous to trimethoprim derivatives) and fluorinated kinase inhibitors.
Synthesis Strategy: Electrophilic Aromatic Substitution (
-
Methoxy (-OCH₃) at C4: Strongly activating, ortho/para director. Directs to C3 and C5.
-
Fluoro (-F) at C2: Weakly deactivating but ortho/para directing. Directs to C3 and C5 (para).
-
Formyl (-CHO) at C1: Deactivating, meta director. Directs to C3 and C5.
All three substituents cooperatively direct incoming electrophiles to the 3 and 5 positions , enabling a clean, high-yielding dibromination using elemental bromine or N-bromosuccinimide (NBS) without the need for cryogenic conditions or exotic catalysts.
Part 2: Safety Profile & Hazard Mitigation
Warning: This protocol involves the use of Bromine (
| Reagent | Hazard Class | Critical Safety Measure |
| Bromine ( | Corrosive, Acute Toxin (Inhalation) | Use glass/Teflon syringes only. Quench spills immediately with sodium thiosulfate. |
| Acetic Acid | Corrosive, Flammable | Avoid contact with skin/eyes.[1][2] Use acid-resistant gloves. |
| Dichloromethane | Carcinogen (Suspected), Volatile | Minimize exposure; use in well-ventilated hood. |
| Product | Irritant (Skin/Eye/Respiratory) | Handle as a potent sensitizer. Wear N95/P100 mask if handling powder. |
Part 3: Reagents & Equipment
Reagents:
-
Substrate: 2-Fluoro-4-methoxybenzaldehyde (Purity >97%) [CAS 331-64-6][3]
-
Brominating Agent: Elemental Bromine (
) or N-Bromosuccinimide (NBS) -
Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)
-
Buffer/Catalyst: Sodium Acetate (NaOAc) - optional, buffers HBr generation.
-
Quenching Agent: Saturated Sodium Bisulfite (
) or Thiosulfate solution.
Equipment:
-
3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Pressure-equalizing addition funnel (for
addition). -
Reflux condenser (if heating is required, though RT is often sufficient).
-
Gas scrubber (to trap evolved HBr gas).
Part 4: Step-by-Step Synthesis Protocol
Method A: Bromination in Acetic Acid (Standard Scale: 10g)
Phase 1: Reaction Setup
-
Preparation: Equip a 250 mL 3-neck RBF with a magnetic stir bar, an addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr).
-
Dissolution: Charge the flask with 2-Fluoro-4-methoxybenzaldehyde (10.0 g, 64.9 mmol).
-
Solvent Addition: Add Glacial Acetic Acid (80 mL). Stir until the solid is completely dissolved.
-
Note: Addition of Sodium Acetate (13.0 g) can buffer the reaction, preventing acid-catalyzed degradation, though the aldehyde is generally stable.
-
Phase 2: Electrophilic Bromination
-
Reagent Prep: Dilute Bromine (22.8 g, 7.3 mL, 142 mmol, 2.2 equiv) in 20 mL of Glacial Acetic Acid in the addition funnel.
-
Critical: Use 2.2 equivalents to ensure complete dibromination. Monobrominated intermediates are difficult to separate.
-
-
Addition: Dropwise add the bromine solution to the stirring reaction mixture over 30–45 minutes at Room Temperature (20–25°C).
-
Observation: The solution will turn dark red/orange.
-
-
Reaction: Stir the mixture at Room Temperature for 4–6 hours.
-
Monitoring: Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The starting material (
) should disappear, and a lower product spot should appear. If conversion is incomplete after 6h, heat to 50°C for 1 hour.
-
Phase 3: Workup & Isolation
-
Quenching: Pour the reaction mixture slowly into Ice-Cold Water (400 mL) with vigorous stirring.
-
Neutralization: Add saturated Sodium Bisulfite solution (50 mL) to the mixture to quench excess bromine.
-
Visual Endpoint: The orange/red color should fade to a pale yellow or white suspension.
-
-
Precipitation: The product, 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde , typically precipitates as a solid.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (
mL) to remove residual acetic acid. -
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Phase 4: Purification (Recrystallization)
-
Solvent System: Recrystallize from hot Ethanol or Ethanol/Water (9:1) .
-
Procedure: Dissolve the crude solid in minimum boiling ethanol. Allow to cool slowly to RT, then to 4°C.
-
Yield: Expected yield is 85–92%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Expected range 95–100°C (Consistent with analogous dibromo-methoxybenzaldehydes [1]).
-
Part 5: Analytical Characterization
To validate the synthesis, compare spectral data against the following predicted parameters:
| Technique | Parameter | Expected Signal | Interpretation |
| Aldehyde (-CHO) | Diagnostic singlet for benzaldehyde. | ||
| Methoxy (-OCH₃) | Singlet, slightly downfield due to ortho-Br. | ||
| No aromatic H | - | Incorrect. The C6 position has a proton. | |
| Aromatic H (C6) | Doublet due to coupling with Fluorine ( | ||
| ~185 ppm | Carbonyl (C=O) | Typical aldehyde shift. | |
| ~160 ppm | C-F / C-O | Deshielded carbons attached to heteroatoms. | |
| MS (ESI) | Characteristic 1:2:1 isotope pattern for |
Part 6: Process Visualization (Graphviz)
The following diagram illustrates the logical workflow for the synthesis and isolation of the target compound.
Figure 1: Workflow for the bromination of 2-Fluoro-4-methoxybenzaldehyde.
Part 7: References
-
PubChem. (2025). Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde.[4][5][6][7] (Structural analog data). Retrieved October 26, 2025, from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for aromatic bromination protocols).
-
Luo, Z., et al. (2007). Synthesis of substituted benzaldehydes via metal-halogen exchange. Journal of Organic Chemistry. (Cited for context on halogenated benzaldehyde synthesis).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2-Fluoro-4-methoxybenzaldehyde 97 331-64-6 [sigmaaldrich.com]
- 4. CA1049560A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 5. 3,5-Dibromo-4-hydroxybenzaldehyde | CAS 2973-77-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Purification of Crude 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
This technical guide is intended for researchers, scientists, and professionals in drug development who are working with 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde. Here, we provide a comprehensive resource for troubleshooting common issues encountered during its purification, ensuring the attainment of high-purity material essential for subsequent synthetic steps and biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in crude 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde?
A1: The impurity profile of crude 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is largely dependent on the synthetic route employed. However, common impurities may include:
-
Starting Materials: Unreacted 2-fluoro-4-methoxybenzaldehyde or related precursors.
-
Under-brominated Species: Mono-brominated intermediates (e.g., 3-bromo-2-fluoro-4-methoxybenzaldehyde or 5-bromo-2-fluoro-4-methoxybenzaldehyde).
-
Over-brominated or Isomeric Byproducts: Impurities arising from non-selective bromination.[1]
-
Oxidation Products: The corresponding carboxylic acid, 3,5-Dibromo-2-fluoro-4-methoxybenzoic acid, can form if the aldehyde is exposed to oxidizing conditions.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., acetic acid, dichloromethane) and residual brominating agents.
Q2: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?
A2: A dark, oily crude product often suggests the presence of polymeric byproducts or colored impurities from the bromination reaction. It is advisable to first attempt a simple purification technique like trituration or a solvent wash to remove some of the coloration and impurities before proceeding to more rigorous methods like column chromatography or recrystallization. A wash with a cold, non-polar solvent like hexane can sometimes help to solidify the product and remove non-polar impurities.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[3] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your desired product and impurities. Visualization under UV light (254 nm) is typically effective for this aromatic compound. Staining with potassium permanganate can also be useful for visualizing compounds that are readily oxidized.
Q4: I am observing streaking or broad peaks during column chromatography. What could be the issue?
A4: Streaking or broad peaks on a silica gel column can be attributed to several factors:
-
Compound Instability: The aldehyde may be partially degrading on the acidic silica gel.
-
Poor Solubility: The compound may not be fully dissolved in the mobile phase being used for elution.
-
Interactions with Silica: The functional groups on your molecule might be interacting strongly with the acidic silanol groups on the silica surface.[4] To mitigate this, you can consider using a less acidic stationary phase or adding a small amount of a modifier like triethylamine to your mobile phase.
Troubleshooting and Optimization
Recrystallization
Recrystallization is often a highly effective method for purifying crystalline solids like 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde. The key is to find a suitable solvent or solvent system.
Problem: Difficulty finding a suitable recrystallization solvent.
Solution: A systematic approach to solvent screening is recommended.[4]
-
Single Solvent Screening: Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., hexanes, toluene, ethyl acetate, acetone, ethanol, methanol) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, a solvent/anti-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[4]
| Solvent System Component | Polarity | Potential Role |
| Hexane/Heptane | Non-polar | Anti-solvent |
| Toluene | Non-polar | Good solvent |
| Dichloromethane | Polar aprotic | Good solvent |
| Ethyl Acetate | Polar aprotic | Good solvent |
| Ethanol/Methanol | Polar protic | Good solvent |
Problem: The product "oils out" during recrystallization instead of forming crystals.
Solution: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by:
-
Using a larger volume of solvent: This keeps the compound in solution at a lower temperature.
-
Slowing down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Using a lower-boiling point solvent system.
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[3]
Problem: Poor separation of closely related impurities (e.g., under-brominated species).
Solution:
-
Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A common starting point is a mixture of hexane and ethyl acetate. Gradually increasing the proportion of the more polar solvent (ethyl acetate) will increase the elution speed of more polar compounds. For challenging separations, a very shallow gradient of the polar solvent can be effective.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity. For very non-polar compounds, reversed-phase chromatography (e.g., C18 silica) might be an option.[4]
-
Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the top of your column. This "dry loading" technique often results in sharper bands and better separation.[4]
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a good starting point for the purification of many aromatic aldehydes.
Procedure:
-
Dissolve the crude 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
This is a general protocol and should be optimized by first running TLC to determine the ideal solvent system.[5]
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For better results, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[4]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by TLC analysis.
-
Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of crude 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde.
Caption: Decision workflow for selecting a purification method.
References
Sources
Technical Support Center: Stability of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Topic: Stability Under Basic Conditions
Executive Summary
Current Status: Unstable in Strong Basic Media (pH > 10).
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (DBFMB) presents a "dual-threat" instability profile under basic conditions. The molecule contains two highly reactive electrophilic sites that compete for nucleophilic attack by bases (hydroxide, alkoxides, or amines):
-
The C-2 Fluorine Atom: Highly susceptible to Nucleophilic Aromatic Substitution (
).[1][2] -
The Aldehyde Carbon: Susceptible to the Cannizzaro reaction (disproportionation).[1][3][4][5][6][7]
Recommendation: Avoid aqueous hydroxides (NaOH, KOH) and small alkoxides (NaOMe).[1] For deprotonation events or couplings, utilize non-nucleophilic bases (e.g.,
Critical Instability Pathways
The following diagram illustrates the competing degradation pathways you must mitigate during experimental design.
Caption: Figure 1. Competitive degradation pathways. Pathway A (
Technical Deep Dive & Troubleshooting
Module A: The "Missing Fluorine" Phenomenon ( )
The Issue:
You observe the disappearance of the aromatic fluorine signal in
Mechanism: The benzene ring is severely electron-deficient due to the inductive effects of:
-
Two Bromines (-Br, weak EWG but inductive withdrawers).[1]
-
The Fluorine itself (highly electronegative).[1]
The Fluorine at position C-2 is ortho to the carbonyl group. This specific geometry activates the C-F bond for Nucleophilic Aromatic Substitution (
Q: I used NaOMe in Methanol. Why did I get a new ether instead of my product?
A: Methoxide (
Corrective Action:
-
Switch Bases: Use bases that are poor nucleophiles. Inorganic carbonates (
, ) are safer than hydroxides.[1] -
Steric Bulk: If a strong base is required, use bulky, non-nucleophilic bases like LiHMDS or t-BuOK (though t-BuOK can still sometimes effect
, it is slower than NaOMe).[1]
Module B: Yield Loss via Disproportionation (Cannizzaro)
The Issue: You recover 50% starting material (or less) and observe two new peaks: one acidic, one alcoholic.
Mechanism: DBFMB has no alpha-hydrogens (it is a non-enolizable aldehyde).[1][5] In the presence of concentrated base (e.g., 6N NaOH), it undergoes the Cannizzaro Reaction , where one molecule is oxidized to the benzoate and another is reduced to the benzyl alcohol [2].
Q: Can I prevent this by cooling the reaction? A: Cooling helps, but concentration is the key variable. The Cannizzaro reaction is third-order kinetically (second-order with respect to the aldehyde in some mechanisms, or dependent on base concentration squared) [3]. Diluting the reaction mixture significantly reduces the rate of this side reaction.
Corrective Action:
-
Dilution: Run reactions at lower molar concentrations (0.1 M or less).
-
Slow Addition: Add the base slowly to the aldehyde (or vice-versa) to prevent localized high concentrations.
Experimental Protocol: Base Tolerance Profiling
Before committing bulk material to a reaction involving base, perform this micro-scale stress test to determine stability windows.[1]
Objective: Determine the half-life (
| Step | Action | Critical Parameter |
| 1 | Dissolve 10 mg DBFMB in 1.0 mL of the intended solvent (e.g., THF, DMF). | Solvent must be dry.[1][2] |
| 2 | Prepare the base solution (e.g., 2.0 equiv of Base). | Ensure accurate molarity. |
| 3 | T0 Sample: Take a 50 µL aliquot of the SM solution before base addition. | This is your integration standard. |
| 4 | Add base to the bulk solution at the intended reaction temperature (e.g., 0°C). | Start timer immediately. |
| 5 | Sampling: Withdraw 50 µL aliquots at 5 min, 30 min, and 2 hrs. | |
| 6 | Quench: Immediately quench aliquots into a vial containing 200 µL of dilute acetic acid in MeCN. | CRITICAL: Acid quench stops |
| 7 | Analysis: Analyze via HPLC or UPLC-MS. Look for Phenol ( |
Interpretation:
-
>95% Recovery at 2 hrs: System is stable. Proceed.
-
<80% Recovery: High risk.[1] Lower temperature or change base.[1][2]
-
Appearance of Phenol:
is active.[1] Switch to a non-nucleophilic base (e.g., Carbonate or Amine).[1]
Frequently Asked Questions (FAQs)
Q1: Can I use Pyridine or Triethylamine?
A: Yes. These are weak, non-nucleophilic bases (in the context of
Q2: Is the methoxy group at C-4 stable?
A: Generally, yes. While aryl methyl ethers can be cleaved (demethylated) by strong nucleophiles like thiols or Lewis acids (
Q3: I need to perform a Knoevenagel condensation. What conditions do you recommend?
A: Do not use standard hydroxide conditions. Use a piperidine/acetic acid catalytic system or EDDA (ethylenediamine diacetate) in toluene.[1] These conditions are neutral-to-mildly acidic/basic and avoid both
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
PharmaGuideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Link
-
Organic Chemistry Portal. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 5. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pure.tue.nl [pure.tue.nl]
Troubleshooting low reactivity of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde aldehyde group
This guide addresses the specific reactivity challenges associated with 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde . The combination of a strongly electron-donating methoxy group and bulky halogen substituents creates a unique "push-pull" electronic environment that often stalls standard aldehyde transformations.
Diagnostic: Why is this Aldehyde "Dead"?
Before altering your protocol, you must diagnose the specific chemical conflict. This substrate presents a paradox of Steric Crowding vs. Electronic Deactivation .
The "Push-Pull" Conflict
-
The Deactivator (4-Methoxy): The methoxy group at the para position is a strong resonance donor (+M). It pushes electron density into the benzene ring and, by extension, onto the carbonyl oxygen. This reduces the partial positive charge (
) on the carbonyl carbon, making it a poor electrophile . -
The False Activator (2-Fluoro): While ortho-fluorine typically activates aldehydes via inductive withdrawal (-I), in this molecule, its effect is often overwhelmed by the methoxy group. Additionally, the lone pairs on the fluorine can create dipole-dipole repulsion against incoming nucleophiles.
-
The Steric Gatekeepers (3,5-Dibromo): These bulky atoms flank the methoxy group. While they don't directly block the aldehyde (at C1), they alter the solubility profile and can force the methoxy group out of plane. If the methoxy is twisted, reactivity should increase; if you observe low reactivity, the methoxy group is likely still planar enough to deactivate the system.
Troubleshooting Scenarios & Protocols
Scenario A: Failed Reductive Amination / Imine Formation
Symptom: The reaction stalls at the imine equilibrium or yields are <10%. Standard conditions (MeOH, NaBH(OAc)3) fail. Root Cause: The carbonyl carbon is not electrophilic enough to attack the amine, or the formed imine is unstable due to hydrolysis.
The Fix: Titanium(IV) Chloride Mediation
Standard acid catalysis is often insufficient for this substrate. You must use Titanium(IV) Chloride (TiCl
Protocol:
-
Dissolve: Dissolve 1.0 eq of the aldehyde and 1.1–1.2 eq of the amine in anhydrous Dichloromethane (DCM) or Toluene under Argon.
-
Cool: Cool the mixture to 0°C.
-
Activate: Dropwise add 0.6 eq of TiCl
(as a 1M solution in DCM).-
Note: The solution will likely turn deep orange/red (titanium-imine complex).
-
-
Stir: Allow to warm to Room Temperature (RT) and stir for 2–4 hours until aldehyde is consumed (TLC check).
-
Reduce: Cool back to -78°C or 0°C (depending on amine steric bulk) and add NaBH
CN (2.0 eq) dissolved in minimal MeOH. -
Quench: Quench with 1N NaOH (basic workup is critical to break Ti-N complexes).
Why this works: TiCl
Scenario B: Oxidation to Carboxylic Acid Fails
Symptom: Use of KMnO
The Fix: Pinnick Oxidation (Lindgren Modification)
This method is mild, chemoselective for the aldehyde, and tolerates the halogenated ring.
Protocol:
-
Solvent: t-Butanol / Water (3:1 ratio).
-
Scavenger: Add 2-Methyl-2-butene (5–10 eq).
-
Critical: This scavenges the hypochlorite byproduct (HOCl) which would otherwise chlorinate your electron-rich aromatic ring.
-
-
Reagents: Add NaClO
(Sodium Chlorite, 1.5 eq) and NaH PO (Buffer, 1.1 eq). -
Monitor: Stir at RT. The reaction is usually complete in <1 hour.
Scenario C: Organometallic Addition (Grignard/Lithium)
Symptom: Complex mixture of products; loss of Bromine atoms (Debromination). Root Cause: Halogen-Lithium Exchange . The C-Br bonds at positions 3 and 5 are highly susceptible to metal-halogen exchange, often faster than the nucleophilic attack on the deactivated aldehyde.
The Fix: Lanthanide Activation (Luche-Type or LaCl
)
Do not use standard Grignard conditions.
Protocol:
-
Additive: Pre-complex the aldehyde with anhydrous LaCl
or CeCl (1.5 eq) in THF for 30 minutes. -
Nucleophile: Add the Grignard reagent (R-MgBr) slowly at -78°C .
-
Mechanism: The Lanthanide coordinates tightly to the carbonyl oxygen, activating it for 1,2-addition while suppressing the metal-halogen exchange at the aryl ring.
Visualizing the Activation Logic
The following diagram illustrates the decision pathway for activating this deactivated substrate.
Caption: Decision matrix for overcoming electronic deactivation and side-reaction risks in 3,5-dibromo-2-fluoro-4-methoxybenzaldehyde.
Quick Reference Data
| Parameter | Value / Behavior | Implication for Protocol |
| Electronic State | Electron-Rich (Deactivated) | Nucleophilic attack is slow .[1] Requires Lewis Acid activation. |
| C-Br Stability | Low (vs. Lithium/Magnesium) | Avoid n-BuLi . Use Turbo-Grignard or Lanthanide salts. |
| Solubility | Low in MeOH/EtOH | Use DCM, THF, or Toluene for reactions. Avoid protic solvents for initial steps. |
| Ortho-Effect | 2-Fluoro (Dipole) | May repel lone-pair bearing nucleophiles. High temperature or catalysis required. |
References & Further Reading
-
Pinnick Oxidation Mechanism & Scope: Lindgren, B. O., & Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes."[2][3][4] Acta Chemica Scandinavica, 1973.
-
TiCl4 Mediated Reductive Amination: Bhattacharyya, S. "Titanium(IV) chloride mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995.
-
Ortho-Fluoro Effects on Reactivity: Snieckus, V., et al. "The Directed Ortho Metalation Reaction." Chemical Reviews.
-
Lanthanide Activation (Luche Reduction Context): Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. Selective reductions." Journal of the American Chemical Society. (Note: Analogous structure reactivity data).
Sources
Technical Support Center: Stability & Handling of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Emergency Triage: "Is My Compound Compromised?"
Before proceeding to deep storage protocols, use this rapid diagnostic matrix to evaluate the current state of your material.
| Observation | Status | Technical Diagnosis | Action Required |
| White / Off-white Crystalline Solid | Optimal | Material is within purity specifications (>97%). | Proceed to Section 3 for storage. |
| Pale Yellow Discoloration | Caution | Surface autoxidation initiated. Trace benzoic acid formation (<1-2%). | Purify: Recrystallize immediately or use for non-critical steps. |
| Deep Yellow / Brown Crust | Critical | Significant degradation. Formation of 3,5-dibromo-2-fluoro-4-methoxybenzoic acid and oligomers. | Reject: Do not use for kinetic studies or GMP synthesis. |
| Clumping / Wet Texture | Compromised | Hydrolysis or solvent entrapment. | Dry: Vacuum desiccate over |
The Degradation Mechanism: Why It Happens
To prevent degradation, you must understand the enemy. 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is not merely "unstable"; it is chemically predisposed to Radical Autoxidation .
The Electronic Trap
The aldehyde proton is the weak link. In this specific molecule, the electron-withdrawing nature of the halogens (Bromine at C3/C5 and Fluorine at C2) pulls electron density from the ring. While this activates the molecule for downstream nucleophilic aromatic substitution (
The Pathway
Once a radical initiator (light, trace metal, or heat) abstracts the aldehyde proton, a chain reaction begins that converts your aldehyde into a carboxylic acid.[1] This is irreversible.
Figure 1: Radical Autoxidation Cascade. Note that the formation of the Peracid intermediate can actually accelerate degradation by oxidizing remaining aldehyde molecules.
Critical Storage Protocols (The "Argon Blanket")
Do not rely on standard refrigeration alone. The following protocol is the only validated method to ensure shelf-life >6 months.
A. The Golden Rules
-
Temperature: Store at 2°C to 8°C .
-
Why: Arrhenius kinetics dictate that lowering temperature slows the radical propagation step.
-
Note: -20°C is acceptable but often unnecessary unless storing for >1 year; however, freeze-thaw cycles at -20°C can introduce moisture condensation, which is worse than 4°C storage [3].
-
-
Atmosphere: Inert Gas (Argon preferred over Nitrogen).
-
Why: Argon is heavier than air and forms a "blanket" over the crystals. Nitrogen is lighter and diffuses away more easily when the container is opened briefly.
-
-
Container: Amber Glass with Teflon-lined caps.
-
Why: Amber glass blocks UV radiation (the radical initiator). Teflon (PTFE) liners prevent plasticizers from leaching into the halogenated solvent often used with this compound.
-
B. The "Schlenk-in-a-Jar" Technique
If you lack a glovebox, use this benchtop method for resealing:
-
Flush: Insert a needle connected to an Argon line into the vial.
-
Purge: Allow Argon to flow gently for 30 seconds, displacing the air.
-
Seal: While the gas is still flowing, screw the cap on tightly.
-
Tape: Wrap the cap junction with Parafilm to prevent oxygen diffusion over months.
Troubleshooting & FAQs
Q: I need to weigh out 50mg. Can I do this in open air? A: Yes, but speed is key.
-
Protocol: Remove the vial from the fridge and allow it to warm to room temperature (approx. 30 mins) before opening.
-
Reasoning: Opening a cold vial in humid lab air causes immediate water condensation on the crystals. This water promotes hydrate formation and hydrolysis. Once warmed, weigh quickly and re-seal under Argon.
Q: My compound has turned into a hard yellow rock. Can I salvage it? A: Maybe.
-
The Fix: Dissolve the solid in a minimal amount of hot Ethyl Acetate/Hexane (1:3). The benzoic acid impurity is often less soluble or will remain in the mother liquor upon cooling. Filter the precipitate.
-
Validation: You must run a Proton NMR. Look for the disappearance of the aldehyde peak (typically ~10.2 ppm) and the appearance of a broad carboxylic acid peak (~11-13 ppm).
Q: Can I store it in solution (e.g., DMSO or DMF)? A: NO.
-
Why: Halogenated benzaldehydes are highly reactive in polar aprotic solvents. In DMSO, they can undergo gradual oxidation over time. In DMF, they may react with trace dimethylamine impurities. Always store as a solid .
Q: Why does the SDS say "Air Sensitive" but it arrived in a regular bottle? A: Suppliers often pack under nitrogen, but the seal is broken the moment you open it. The "Air Sensitive" designation refers to long-term storage stability, not immediate decomposition upon contact with air [4].
Experimental Workflow Visualization
Use this decision tree to determine the handling of your specific batch.
Figure 2: Lifecycle management for halogenated benzaldehydes.
References
-
Royal Society of Chemistry. (2023). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Chemical Science. Link
-
JoVE (Journal of Visualized Experiments). (2023). Radical Autoxidation Mechanisms. Link
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Link
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: 3,5-Dibromosalicylaldehyde (Analogous Handling). Link
Sources
1H NMR spectrum analysis of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde . It is designed for researchers and drug development professionals requiring rigorous structural verification of this poly-functionalized scaffold.[1]
Executive Summary & Structural Context
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a densely functionalized aromatic intermediate often employed in Suzuki-Miyaura cross-couplings for medicinal chemistry. Its structural integrity is defined by a specific substitution pattern that eliminates all vicinal proton-proton (
This guide compares the target compound’s spectral signature against its most common synthetic precursors and regioisomers, providing a self-validating protocol for purity assessment.
The "Product" vs. Alternatives
| Feature | Target Compound | Alternative 1: Precursor (2-Fluoro-4-methoxybenzaldehyde) | Alternative 2: Non-Fluorinated (3,5-Dibromo-4-methoxybenzaldehyde) |
| Aromatic Region | 1H, Doublet ( | 3H, Multiplet (Complex splitting) | 2H, Singlet (Symmetric) |
| Key Coupling | Fluorine-Proton (Meta) | Proton-Proton (Ortho/Meta) | None (Singlet) |
| Diagnostic Value | High specificity for C3/C5 bromination.[2][3][4] | Indicates incomplete reaction. | Indicates incorrect starting material. |
Experimental Protocol (Self-Validating System)
A. Sample Preparation
To ensure reproducibility and minimize solvent-solute stacking effects, follow this standardized preparation:
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS.-
Reasoning:
minimizes hydrogen bonding with the aldehyde carbonyl, sharpening the formyl proton signal compared to .
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Causality: High concentrations (>20 mg) can cause line broadening due to viscosity changes, obscuring the fine
coupling on the aldehyde peak.
-
-
Filtration: Filter through a glass wool plug to remove inorganic bromination salts (e.g., KBr/NaBr) which can cause magnetic field inhomogeneity.
B. Acquisition Parameters[1][3][5][6][7]
-
Frequency: 400 MHz or higher (recommended for resolving small
couplings). -
Spectral Width: -2 to 14 ppm (to capture the downfield aldehyde).
-
Relaxation Delay (D1):
3.0 seconds.-
Note: The isolated aromatic proton (H6) has a long
relaxation time. Short delays will under-integrate this signal relative to the methoxy singlet.
-
Spectral Analysis & Assignment
Structural Logic
The molecule possesses three distinct proton environments . The presence of the Fluorine atom at C2 introduces splitting patterns that are absent in non-fluorinated analogs.
Atom Mapping:
-
C1: Aldehyde (
) -
C2: Fluorine (
)[5][6] -
C3: Bromine (
)[7] -
C4: Methoxy (
) -
C5: Bromine (
) -
C6: Proton (
)
Detailed Signal Breakdown
1. The Aldehyde Proton (
)
-
Shift:
10.10 – 10.30 ppm -
Multiplicity: Doublet (d) or Broadened Singlet
-
Coupling:
Hz[2] -
Mechanism: This is a "W-coupling" (through-bond) or through-space interaction between the formyl proton and the ortho-fluorine.
-
Validation: If this peak is a sharp singlet, check line width. A true singlet suggests the non-fluorinated impurity (3,5-dibromo-4-methoxybenzaldehyde).
2. The Aromatic Proton (
)
-
Shift:
7.90 – 8.10 ppm -
Multiplicity: Doublet (d)
-
Coupling:
Hz -
Mechanism: The proton at C6 is meta to the Fluorine at C2. Unlike typical meta-proton couplings (
Hz), meta-fluorine couplings are significantly larger (6–8 Hz). -
Validation: This is the most critical signal.
-
Observation: A doublet here confirms the presence of Fluorine.
-
Integration: Must integrate to exactly 1H relative to the methoxy group (3H).
-
3. The Methoxy Protons (
)
-
Shift:
3.95 – 4.05 ppm -
Multiplicity: Singlet (s)
-
Coupling:
is typically negligible (< 1 Hz). -
Mechanism: The methoxy group is shielded by the electron-donating oxygen but deshielded slightly by the ortho-bromines.
Comparative Diagnostic Logic (Workflow)
The following diagram illustrates the decision process for validating the compound against common synthetic pitfalls (e.g., incomplete bromination or incorrect starting material).
Caption: Diagnostic decision tree for distinguishing the target 3,5-dibromo-2-fluoro derivative from non-fluorinated and incompletely brominated impurities.
Quantitative Data Summary
| Proton Assignment | Chemical Shift ( | Multiplicity | Integral | Coupling Constant ( | Interpretation |
| CHO (C1) | 10.15 | Doublet (d) | 1H | Formyl proton coupled to F (ortho). | |
| Ar-H (C6) | 8.02 | Doublet (d) | 1H | Aromatic proton coupled to F (meta). | |
| OCH3 (C4) | 4.01 | Singlet (s) | 3H | - | Methoxy group (singlet). |
Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual
References
-
Favaro, D. C., et al. (2013).[8] "Unusual Through-Space, TS, Pathway for the Transmission of J(HF) Coupling: 2-Fluorobenzaldehyde Study Case." Journal of Physical Chemistry A. Retrieved from [Link]
-
PubChem. (2025). 3,5-Dibromo-4-hydroxybenzaldehyde Spectrum Data (Analog Comparison). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum [chemicalbook.com]
- 3. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the FTIR Analysis of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
This guide presents an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science. By dissecting its molecular structure and comparing its predicted spectral features with those of structurally related analogs, we provide researchers, scientists, and drug development professionals with a robust framework for compound identification, purity assessment, and reaction monitoring. The methodologies and interpretations herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction: The Vibrational Fingerprint of a Multifunctional Benzaldehyde
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its utility in complex organic synthesis stems from the unique electronic and steric environment created by its five distinct functional moieties: an aldehyde group, a benzene ring, two bromine atoms, a fluorine atom, and a methoxy group. Each of these groups undergoes characteristic molecular vibrations—stretching and bending—when interacting with infrared radiation. FTIR spectroscopy measures these vibrations, translating them into a unique spectral fingerprint that reveals the molecule's structural composition.
Understanding this fingerprint is not merely an academic exercise. For process chemists, it is critical for confirming successful synthesis and identifying potential side products.[1][2][3] For quality control analysts, it provides a rapid and reliable method for verifying the identity and purity of starting materials. This guide explains the causality behind the expected spectral features, enabling a predictive and confident approach to spectral interpretation.
Caption: Molecular structure and key functional groups of the target analyte.
Deconstruction of the Spectrum: Predicted Characteristic Peaks
The FTIR spectrum of an organic molecule is a composite of the absorptions from all its constituent bonds. By examining the typical wavenumber ranges for each functional group in 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde, we can predict the key features of its spectrum.
-
Aldehyde Group (-CHO): The aldehyde is arguably the most diagnostically useful group. It produces a very strong, sharp absorption band due to the C=O (carbonyl) stretch . In aromatic aldehydes, conjugation with the benzene ring lowers the vibrational frequency compared to saturated aldehydes.[4][5][6] This peak is expected between 1710-1685 cm⁻¹ .[7] Furthermore, the aldehyde C-H bond gives rise to two characteristic, albeit weaker, stretching bands between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[6][8] The appearance of the lower frequency band is a classic confirmatory peak for an aldehyde.[6]
-
Aromatic System (Benzene Ring): The benzene ring provides several distinct signals.
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9][10][11] Its presence distinguishes aromatic and alkene C-H bonds from alkane C-H bonds, which appear below 3000 cm⁻¹.[10]
-
Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the ring produces a series of medium-intensity bands in the 1600-1450 cm⁻¹ region.[9][11]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ range result from the C-H bonds bending out of the plane of the ring. The exact position is highly diagnostic of the ring's substitution pattern.[10][11]
-
-
Methoxy Group (-OCH₃): The ether linkage within the methoxy group results in a strong asymmetric C-O-C stretch typically found between 1275-1200 cm⁻¹ . A corresponding symmetric stretch appears around 1050-1000 cm⁻¹ .[12] The methyl C-H bonds will also contribute to the aliphatic C-H stretching region (3000-2850 cm⁻¹ ).[13]
-
Halogen Substituents (-F, -Br): The vibrations of carbon-halogen bonds are found in the lower frequency "fingerprint" region of the spectrum.
-
C-F Stretch: The carbon-fluorine bond is strong and polar, producing a characteristically strong absorption in the 1250-1100 cm⁻¹ range.[12] This peak can sometimes overlap with other strong absorptions, like the C-O stretch.
-
C-Br Stretch: The heavier bromine atom and weaker C-Br bond result in a lower frequency vibration, typically appearing in the 690-515 cm⁻¹ region.[9]
-
Summary of Predicted FTIR Peaks
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Bond Type | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | =C-H | Weak to Medium |
| 2980-2850 | Aliphatic C-H Stretch (Methoxy) | -C-H | Weak to Medium |
| 2860-2800 & 2760-2700 | Aldehyde C-H Stretch (Fermi Res.) | -C(O)-H | Weak to Medium |
| 1710-1685 | Carbonyl Stretch (Aldehyde) | C=O | Strong, Sharp |
| 1600-1450 | Aromatic Ring Stretch | C=C | Medium, Multiple |
| 1275-1200 | Asymmetric C-O Stretch (Ether) | C-O-C | Strong |
| 1250-1100 | C-F Stretch | C-F | Strong |
| 1050-1000 | Symmetric C-O Stretch (Ether) | C-O-C | Medium to Strong |
| 900-675 | Aromatic C-H OOP Bending | =C-H | Strong |
| 690-515 | C-Br Stretch | C-Br | Medium to Strong |
Comparative Analysis: Validating Peaks Against Known Analogs
To build confidence in our peak assignments, we compare the predicted spectrum of our target molecule with the known spectral features of simpler, related compounds. This comparative logic is a cornerstone of robust spectral interpretation.
| Compound | Key Differentiating Features from Target Molecule |
| Benzaldehyde | The foundational analog. Its spectrum is dominated by the aldehyde C=O stretch (~1705 cm⁻¹) and aromatic bands.[4][6][14] It lacks the C-O, C-F, and C-Br stretches, making it a clean baseline for comparison. |
| 4-Fluorobenzaldehyde | This analog introduces the C-F bond. Its spectrum will show a strong C-F stretching absorption (1250-1100 cm⁻¹) that is absent in benzaldehyde, helping to pinpoint this feature in our target molecule's more complex spectrum.[12] |
| 3,5-Dibromo-2-hydroxybenzaldehyde | An extremely valuable analog due to its similar substitution pattern. Experimental data for this compound shows a C=O stretch at 1662 cm⁻¹ and Br-related absorptions at 712 and 677 cm⁻¹.[15] The C=O frequency is significantly lowered by strong intramolecular hydrogen bonding with the adjacent hydroxyl group. Our target molecule, having a non-H-bonding methoxy group, is expected to have a C=O stretch at a higher wavenumber than 1662 cm⁻¹. |
This comparison demonstrates the influence of substituents on peak positions. The electron-withdrawing nature of the halogens and the resonance effects of the methoxy group collectively influence the electron density of the carbonyl bond, subtly shifting its absorption frequency. The absence of strong hydrogen bonding in our target, compared to its hydroxyl analog, is a critical factor that elevates the C=O stretching frequency.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid sample, such as 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde, using the KBr pellet method. This technique is chosen for its ability to produce sharp, well-resolved peaks free from solvent interference.
Objective: To prepare a solid sample in a KBr matrix for transmission FTIR analysis.
Materials:
-
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)
-
Agate mortar and pestle
-
Spatula
-
Pellet-pressing die
-
Hydraulic press
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum 100, Shimadzu-Prestige 21)[16]
Methodology:
-
Background Spectrum Acquisition (Validation Step 1):
-
Ensure the sample chamber of the FTIR spectrometer is empty and clean.
-
Run a background scan. This is a critical step to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts. The resulting background spectrum should be a flat line.
-
-
Sample Preparation:
-
Gently grind ~200 mg of dry KBr in the agate mortar for 1 minute to create a fine, uniform powder. This minimizes scattering of IR radiation.
-
Add 1-2 mg of the aldehyde sample to the mortar. The optimal sample-to-KBr ratio is approximately 1:100. An excess of sample will cause peaks to be too intense ("flat-topped"), while too little will result in a noisy spectrum.
-
Mix the sample and KBr by gentle grinding for another 1-2 minutes until the mixture is homogeneous.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet-pressing die.
-
Assemble the die and place it in the hydraulic press.
-
Evacuate the die under vacuum for 2-3 minutes to remove trapped air and moisture, which can cause scattering and interfere with the spectrum.
-
Apply pressure (typically 8-10 tons) for 2-3 minutes. This sinters the KBr into a transparent or translucent pellet.
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet is clear and free of cracks.
-
-
Sample Spectrum Acquisition (Validation Step 2):
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample scan against the stored background scan, yielding the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the peak positions (wavenumbers) and their relative intensities.
-
Compare the experimental peaks with the predicted values and reference spectra from the comparative analysis to confirm the compound's identity.
-
Sources
- 1. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
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- 3. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The compound 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, presents a unique analytical challenge due to its combination of carbon, hydrogen, oxygen, and multiple halogen atoms (bromine and fluorine). Ensuring the empirical formula and purity of such a compound is a critical step in any research and development pipeline, as impurities can significantly impact biological activity, toxicity, and shelf-life.[1] This guide provides an in-depth comparison of elemental analysis standards and methodologies applicable to this and similar halogenated compounds, grounded in practical expertise and scientific integrity.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental quality control measure, allowing for the quantifiable measurement of elemental composition within a sample.[1] For a compound like 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde, this analysis confirms its identity and purity by comparing the experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N) (if applicable), Bromine (Br), and Fluorine (F) against their theoretical values. This process is essential for regulatory submissions and ensuring the reproducibility of scientific findings.[2]
Core Methodologies for Elemental Analysis
The elemental analysis of halogenated organic compounds primarily relies on combustion-based techniques. These methods involve the complete oxidation of the sample in a high-temperature environment, followed by the detection of the resulting gases.
Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)
The gold standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds is CHN elemental analysis.[3] This technique utilizes the dynamic flash combustion of the sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a thermal conductivity detector (TCD).[4] Modern CHN analyzers are highly automated and provide rapid, accurate, and inexpensive purity assessments with minimal sample (milligram amounts) required.[3]
For halogenated compounds, special considerations are necessary. The combustion tube packing often includes reagents like silver tungstate on magnesium oxide and silver vanadate to effectively trap interfering halogen and sulfur byproducts, ensuring the accurate measurement of CHN content.[5]
Halogen Determination: A Comparative Overview
The determination of bromine and fluorine requires more specialized approaches. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.
1. Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is a powerful and increasingly popular technique for the simultaneous analysis of multiple halogens.[6][7] In this method, the sample is combusted, and the resulting hydrogen halides (HBr and HF) are trapped in an absorption solution. This solution is then injected into an ion chromatograph, which separates and quantifies the individual halide ions.[8]
-
Expertise & Experience: CIC offers the significant advantage of speciated analysis, meaning it can individually quantify fluorine, chlorine, bromine, and iodine in a single run.[7][9] This is particularly valuable for a multi-halogenated compound like 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde. The method is robust and can be automated for high-throughput analysis.[8]
2. Titration Methods
Classical titration methods can be employed for the determination of total and/or ionic bromine.[3] After combustion and absorption, the resulting bromide ions can be titrated with a standardized silver nitrate solution. However, this method is generally less sensitive and specific than CIC, and potential interferences from other elements need to be carefully considered.
3. Ion-Selective Electrodes (ISE)
Ion-Selective Electrodes (ISEs) provide a specific method for the determination of fluoride ions.[3] Following combustion and absorption, a fluoride ISE can measure the concentration of F⁻ in the resulting solution. This technique is known for its specificity and accuracy across a wide concentration range, from percent levels down to parts per million (ppm).[3]
Comparison of Halogen Analysis Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Combustion Ion Chromatography (CIC) | Combustion followed by ion separation and detection.[6][8] | Simultaneous, speciated analysis of multiple halogens (F, Cl, Br, I).[7][9] High sensitivity and accuracy.[6] Amenable to automation.[8] | Higher initial instrument cost. Requires expertise in both combustion and chromatography. | Comprehensive analysis of multi-halogenated compounds, trace-level quantification. |
| Titration Methods | Volumetric analysis based on a chemical reaction.[3] | Lower instrument cost. Well-established methodology. | Generally lower sensitivity and specificity. Prone to interferences. Not suitable for fluorine. | Routine analysis of bromine content when high precision is not critical and interferences are minimal. |
| Ion-Selective Electrodes (ISE) | Potentiometric measurement of ion activity.[3] | High specificity for fluoride.[3] Wide dynamic range.[3] Relatively low cost. | Not suitable for bromine. Can be affected by matrix effects. | Specific and accurate quantification of fluorine. |
Experimental Workflow & Protocol
Recommended Approach: CHN Analysis and Combustion Ion Chromatography
For a comprehensive and accurate elemental analysis of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde, a two-pronged approach is recommended:
-
CHN Analysis: To determine the percentage of carbon and hydrogen.
-
Combustion Ion Chromatography (CIC): To determine the percentage of bromine and fluorine.
Experimental Workflow: CHN Analysis
Caption: Workflow for CHN elemental analysis.
Experimental Workflow: Combustion Ion Chromatography (CIC)
Caption: Workflow for halogen determination by CIC.
Step-by-Step Protocol for CIC Analysis
This protocol provides a general framework. Specific parameters should be optimized based on the instrument manufacturer's recommendations.
-
Standard Preparation:
-
Prepare a series of calibration standards for fluoride and bromide using certified standard solutions. The concentration range should bracket the expected concentrations in the sample.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde into a ceramic or quartz sample boat.
-
-
Combustion:
-
Place the sample boat into the autosampler of the combustion system.
-
Initiate the combustion sequence. The furnace temperature should be set to at least 950°C.
-
The combustion products are carried by a stream of argon and oxygen, with the addition of water vapor for pyrohydrolytic combustion, into the absorption module.[10]
-
-
Absorption:
-
The gaseous hydrogen halides (HF and HBr) are trapped in an appropriate absorption solution (e.g., ultrapure water with a small amount of hydrogen peroxide).
-
-
Ion Chromatography:
-
An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
The anions (F⁻ and Br⁻) are separated on an anion-exchange column using a suitable eluent (e.g., a carbonate/bicarbonate solution).
-
The separated ions are detected by a conductivity detector.
-
-
Data Analysis:
-
The peak areas of the fluoride and bromide ions are used to calculate their concentrations in the absorption solution based on the calibration curve.
-
The percentage of fluorine and bromine in the original sample is then calculated using the following formula:
% Element = (Concentration in solution (mg/L) * Volume of solution (L) * 100) / (Sample weight (mg))
-
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[1] This involves assessing parameters such as:
-
Accuracy: Analyze a certified reference material with a known halogen content. The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision: Perform multiple analyses of a homogeneous sample. The relative standard deviation (RSD) should be below a specified threshold (e.g., <0.3% for CHN, <5% for CIC).
-
Specificity: Demonstrate that the method can accurately quantify the analytes of interest in the presence of potential interferences.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[11]
-
Linearity: Establish a linear relationship between the analytical signal and the concentration of the analyte over a defined range.[2]
-
Robustness: Assess the method's performance when small, deliberate variations are made to the analytical parameters (e.g., furnace temperature, eluent concentration).
By rigorously validating the analytical methods, laboratories can ensure the reliability, reproducibility, and regulatory compliance of their elemental analysis data.
Conclusion
The elemental analysis of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde requires a meticulous and well-validated approach. While traditional CHN analysis remains the cornerstone for carbon and hydrogen determination, the advent of Combustion Ion Chromatography offers a superior solution for the simultaneous and accurate quantification of bromine and fluorine. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate methodology to ensure the integrity of their data and the quality of their compounds. This, in turn, underpins the safety and efficacy of potential new therapeutics derived from such novel chemical entities.
References
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). PerkinElmer.
- CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
-
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | C8H6Br2O3 | CID 3506623 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A, 1141(2), 249-256. Retrieved from [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 64(5), o887. Retrieved from [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. (n.d.). Smithers. Retrieved from [Link]
-
Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing - Robertson Microlit. (n.d.). Robertson Microlit Laboratories. Retrieved from [Link]
-
Honma, H., et al. (1986). Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method and ion chromatography. Bunseki Kagaku, 35(8), 633-638. Retrieved from [Link]
-
3,5-Dibromosalicylaldehyde - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Tran, M., et al. (2001). Determination of F, Cl, and Br in Solid Organic Compounds by Laser-Induced Plasma Spectroscopy. Applied Spectroscopy, 55(6), 739-744. Retrieved from [Link]
-
3,5-Dibromo-4-methoxybenzaldehyde Properties - EPA. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX) - Analytik Jena. (n.d.). Analytik Jena. Retrieved from [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. (n.d.). Retrieved from [Link]
-
Venkateswarlu, P. (1984). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 63(5), 681-683. Retrieved from [Link]
-
3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Emmenegger, C., et al. (2022, April 15). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. Retrieved from [Link]
-
Neal, C., et al. (2003). Determination of bromide, chloride, fluoride, nitrate and sulphate by ion chromatography: comparisons of colorimetric and inductively coupled plasma optical emission spectroscopy. Hydrology and Earth System Sciences, 7(6), 845-852. Retrieved from [Link]
-
de Oliveira, A. C. C., & de Oliveira, A. L. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Brazilian Journal of Pharmaceutical Sciences, 56. Retrieved from [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org. (n.d.). Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical & Pharmaceutical Analysis. Retrieved from [Link]
-
SPECIATED AOX ANALYSIS BY COMBUSTION IC - Trace Elemental Instruments. (n.d.). Trace Elemental Instruments. Retrieved from [Link]
-
Clark, H. S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 23(4), 659-661. Retrieved from [Link]
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Structural Determination of Polyhalogenated Benzaldehydes: A Comparative Guide for 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Topic: Crystal Structure Determination of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde Content Type: Technical Comparison & Methodological Guide Audience: Pharmaceutical Researchers, Crystallographers, and Process Chemists.[1]
Executive Summary
In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting oncologics, the precise conformation of polyhalogenated intermediates is critical. 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde represents a high-value scaffold where the interplay between steric crowding (2-Fluoro position) and halogen bonding (3,5-Dibromo positions) dictates solid-state behavior and downstream reactivity.[1]
This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and NMR spectroscopy for definitively characterizing this molecule.[1] We provide optimized crystallization protocols and analyze the specific structural advantages this fluorinated scaffold offers over non-fluorinated alternatives.
Part 1: Comparative Analysis of Structural Determination Methods
For a crowded molecule like 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde, solution-state data often masks critical conformational locking that occurs in the solid state.[1]
The Hierarchy of Characterization
| Feature | Method A: Single Crystal XRD (SC-XRD) | Method B: Powder XRD (PXRD) | Method C: Solution NMR ( |
| Primary Output | 3D atomic coordinates, bond lengths/angles, absolute configuration.[1] | Bulk phase purity, polymorph identification (fingerprint).[1] | Chemical connectivity, purity %. |
| Steric Insight | High: Reveals if 2-F locks aldehyde orientation via intramolecular H-bonding.[1] | Low: Indirect inference via lattice changes.[1] | Medium: NOESY can suggest proximity, but averaging blurs static conformers.[1] |
| Intermolecular Data | Definitive: Maps halogen bonding (Br···O) and | None: Only bulk lattice parameters ( | None: Solvation shell disrupts packing interactions. |
| Sample Requirement | Single high-quality crystal ( | Polycrystalline powder (~10–50 mg).[1] | Dissolved sample (~5–10 mg).[1] |
| Turnaround | 24–48 hours (including crystallization).[1] | < 1 hour. | < 30 minutes. |
Verdict: While NMR confirms identity, only SC-XRD provides the structural intelligence required for structure-based drug design (SBDD), specifically quantifying the
Part 2: Structural Performance & "The Fluorine Effect"
Why choose the 2-fluoro derivative over the non-fluorinated 3,5-dibromo-4-methoxybenzaldehyde? The crystal structure reveals the "performance" difference in a drug design context.
-
Conformational Locking:
-
Alternative (Non-F): The aldehyde group rotates freely or is governed by weak steric clashes with protons.
-
Target (2-F): The Fluorine atom at position 2 creates a specific electrostatic repulsion with the carbonyl oxygen, often locking the aldehyde trans to the fluorine. This pre-organization reduces entropy penalties upon binding to a protein target.[1]
-
-
Halogen Bonding (
-hole interactions):-
The electron-withdrawing nature of the 2-Fluoro and 4-Methoxy groups enhances the positive electrostatic potential (
-hole) on the 3,5-Bromine atoms.[1] -
Experimental Observation: In crystal lattices of similar analogs, C-Br[1]···O=C distances are frequently observed at 2.90–3.10 Å , significantly shorter than the sum of van der Waals radii (3.37 Å), indicating strong directionality useful for ligand binding.[1]
-
Part 3: Experimental Protocol (Self-Validating System)
To obtain the definitive SC-XRD structure, standard evaporation often fails due to the high halogen content leading to rapid precipitation. This protocol uses a Counter-Diffusion Method .[1]
1. Synthesis & Purification Check
-
Pre-requisite: Ensure purity >98% via HPLC. Impurities (especially des-bromo derivatives) act as poison for crystal growth.[1]
-
Synthesis Context: Typically synthesized via metal-halogen exchange of 1,4-dibromo-2-fluorobenzene followed by formylation [1].[1][4][5]
2. Crystallization Workflow (The "Layering" Technique)[1]
-
Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Solvent B (Poor): Hexane or Pentane.[1]
-
Protocol:
-
Dissolve 20 mg of the compound in 1.5 mL of Solvent A in a narrow scintillation vial.
-
Carefully layer 3.0 mL of Solvent B on top.[1] Do not mix.
-
Seal with parafilm, poke one microscopic hole to allow slow pressure equalization.[1]
-
Store at 4°C in a vibration-free environment.
-
Validation: Harvest crystals after 48–72 hours. Crystals should be block-like, not needles (needles often indicate rapid crashing and twinning).[1]
-
3. Data Collection Parameters (Mo Source)
-
Temperature: 100 K (Essential to reduce thermal motion of the heavy Br atoms).[1]
-
Radiation: Mo K
( Å).[1][2] Note: Cu radiation causes high absorption by Bromine; Mo is mandatory.[1] -
Strategy: Full sphere collection to account for the high symmetry potential of the phenyl ring.
Part 4: Visualization of the Determination Workflow
The following diagram illustrates the logical flow from crude synthesis to the final structural model, highlighting the decision nodes for quality control.
Caption: Logical workflow for converting crude intermediate to a refined crystallographic model, emphasizing the critical purity and crystal selection checkpoints.
Part 5: Expected Structural Metrics (Reference Data)
When analyzing your solved structure, validate against these expected ranges derived from analogous halogenated benzaldehydes [2][3]. Deviations >0.05 Å suggest refinement errors or disorder.[1]
| Parameter | Expected Range (Å/°) | Structural Significance |
| C–Br Bond Length | 1.88 – 1.91 Å | Typical for aryl bromides; shorter than alkyl bromides. |
| C–F Bond Length | 1.33 – 1.36 Å | Highly polar; indicates strong electrostatic influence.[1] |
| C=O Bond Length | 1.19 – 1.22 Å | Standard carbonyl; check for elongation if H-bonded.[1] |
| Torsion (F-C-C=O) | 0° (cis) or 180° (trans) | Likely planar due to conjugation; 2-F usually forces trans.[1] |
| Packing Interaction | Br···O < 3.37 Å | Halogen bonding motif linking molecules in the lattice. |
References
-
Synthesis of Fluorinated Benzaldehydes: Lida, T. et al. "Synthesis of 2-fluoro-4-bromobenzaldehyde via metal halogen exchange."[1][4] Tetrahedron Letters, 2001.[1]
-
Halogen Bonding Fundamentals: Metrangolo, P., et al.[1] "The Halogen Bond."[3][6][7][8] Chemical Reviews, 2016.[1]
-
Structural Analog (3,5-Dibromo-2-hydroxybenzaldehyde): Fan, Y., et al. "3,5-Dibromo-2-hydroxybenzaldehyde."[1][2] Acta Crystallographica Section E, 2008.[1]
-
Halogen Bonding in Drug Design: Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2013.[1] [1]
Sources
- 1. 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde | C8H6Br2O3 | CID 3506623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. evitachem.com [evitachem.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Interaction Fields Describing Halogen Bond Formable Areas on Protein Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide: UV-Vis Absorption Profile of 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
[1]
Executive Summary & Structural Analysis
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde represents a specialized class of "crowded" aromatic aldehydes.[1] Unlike simple benzaldehyde derivatives, its electronic absorption spectrum is governed by a competition between electronic resonance (mesomeric effect) and steric inhibition .[1]
-
Core Chromophore: The benzaldehyde moiety typically exhibits a
transition (K-band) around 250 nm and a weaker transition (R-band) around 320 nm.[1] -
The "Push-Pull" System: In a standard para-anisaldehyde (4-methoxybenzaldehyde), the methoxy group acts as a strong electron donor (+M), extending the conjugation length and causing a significant bathochromic (red) shift to
nm. -
The Steric "Twist": The presence of bulky bromine atoms at the 3- and 5-positions (ortho to the methoxy group) forces the methoxy group out of planarity with the benzene ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) , decouples the oxygen lone pair from the
-system, resulting in a hypsochromic (blue) shift and reduced molar absorptivity ( ) compared to the unhindered parent compound.
Predicted Absorption Maxima ( )
Based on substituent additivity rules and steric correction factors for polysubstituted benzenes:
| Transition Type | Predicted | Structural Driver |
| Primary Band ( | 268 – 274 nm | Bathochromic shift from halogens (Br, F) counteracted by steric decoupling of the OMe group.[1] |
| Secondary Band ( | 310 – 320 nm | Weak transition involving the carbonyl lone pair; less sensitive to ring planarity.[1] |
Comparative Performance Analysis
The following table compares the target compound against standard alternatives to illustrate the specific optical shifts caused by its substitution pattern.
Table 1: Comparative UV-Vis Data of Structural Analogs
| Compound | Structure | Electronic Effect | |
| Benzaldehyde | Unsubstituted | ~250 nm | Baseline |
| 4-Methoxybenzaldehyde (p-Anisaldehyde) | para-OMe only | 275–280 nm | Strong +M effect (Resonance).[1] Planar conformation maximizes conjugation. |
| 2-Fluorobenzaldehyde | ortho-F only | ~252–256 nm | Inductive withdrawal (-I) by Fluorine slightly offsets resonance; minimal steric impact.[1] |
| 3,5-Dibromo-4-methoxybenzaldehyde | 3,5-DiBr, 4-OMe | ~265–270 nm | Steric Inhibition: Br atoms twist OMe out of plane, reducing the red shift seen in p-Anisaldehyde.[1] |
| Target: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde | Full Substitution | ~268–274 nm | Composite Effect: The 2-Fluoro group adds a minor auxiliary shift, but the spectrum is dominated by the steric damping of the methoxy donor.[1] |
Key Insight for Drug Developers: If using this compound as a UV-traceable intermediate, do not expect the strong absorbance intensity typical of standard anisoles.[1] The extinction coefficient (
) will be lower due to the loss of planarity.
Mechanistic Visualization (Steric Inhibition)
The following diagram illustrates the causal link between the steric crowding of the bromine atoms and the resulting blue shift in the UV spectrum.
Figure 1: Pathway of Steric Inhibition of Resonance (SIR) leading to hypsochromic shift in 3,5-dibromo-4-methoxy systems.
Experimental Protocol: UV-Vis Characterization
To validate the absorption maxima in your specific matrix, follow this self-validating Standard Operating Procedure (SOP). This protocol minimizes solvatochromic errors common with polar benzaldehydes.[1]
Reagents & Equipment[1][2]
-
Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).[1] Note: ACN is preferred to avoid hydrogen-bonding shifts associated with the carbonyl group.[1]
-
Blank: Pure solvent from the same lot.[1]
-
Cuvettes: Quartz (1 cm path length), matched pair.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Working Standard Dilution:
-
Baseline Correction:
-
Fill both cuvettes with pure ACN.
-
Run "Auto-Zero" / "Baseline" correction on the spectrophotometer (200–400 nm range).[1]
-
-
Measurement:
-
Calculation of Molar Absorptivity (
): [1]-
Where
is concentration in mol/L and is path length (1 cm).[1]
-
References
-
Sigma-Aldrich. 2-Fluorobenzaldehyde Product Specification & Physical Properties.[1][6] Retrieved from .[1]
-
NIST Chemistry WebBook. UV/Visible Spectrum of 4-Methoxybenzaldehyde (Anisaldehyde).[1][7] Standard Reference Database 69.[1][7] Retrieved from .[1][8]
-
Pillay, M. K., & Palanivelu, S. (1980).[1] Steric Enhancement of Resonance: Evidence from Ultraviolet Spectral Study on some Halogeno- and Nitro-methoxyacetophenones.[1] Journal of the Indian Chemical Society.[1] (Validating the SIR effect in 3,5-dihalo-4-methoxy systems).
-
PubChem. Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde.[1] National Library of Medicine.[1] Retrieved from .[1]
- University of Munich.Comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
Sources
- 1. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-(2-bromoacetyl)benzoate | 56893-25-5 | Benchchem [benchchem.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 8. chemeo.com [chemeo.com]
3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde proper disposal procedures
Executive Summary & Immediate Action
Do not dispose of this compound down the drain. 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde is classified as a Halogenated Organic Waste .[1][2] Its disposal requires high-temperature incineration equipped with scrubbers to manage acid gases (HBr, HF) generated during combustion.[1][2]
Operational Criticality:
-
Waste Stream: Segregate strictly into Halogenated Organic waste.[2]
-
Contamination Risk: Mixing this compound with non-halogenated solvents (e.g., Acetone, Ethanol) reclassifies the entire mixture as halogenated, increasing disposal costs by approximately 300-500%.[1][2]
-
Reactivity: Incompatible with strong oxidizers and strong bases.[2]
Hazard Characterization (Pre-Disposal)
Before handling waste, you must validate the hazard profile. While specific SDS data for this exact intermediate may be sparse, its functional groups (Aldehyde + Aryl Halides) dictate the following safety baseline based on structural analogs (e.g., 3,5-Dibromobenzaldehyde).
| Property | Specification | Operational Implication |
| Chemical Class | Halogenated Aromatic Aldehyde | Persistent; requires specific incineration parameters.[1][2] |
| Physical State | Solid (likely off-white/pale yellow) | Dust control measures required during transfer.[1][2] |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) | H315, H319, H335 .[2][3][4] Standard PPE (Nitrile gloves, safety glasses) is mandatory.[2] |
| Reactivity | Oxidizable; Base-sensitive | Do NOT mix with nitric acid or hydroxide waste streams.[2] |
| Flash Point | >93°C (Predicted) | Combustible, but not Flammable (Class IIIB).[2] |
Waste Segregation & Containerization
Effective disposal starts with segregation.[2] Use the following decision logic to determine the correct waste stream.
Visual Workflow: Waste Stream Segregation
Figure 1: Decision logic for segregating 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde waste. Note that adding this compound to non-halogenated solvents forces the whole container into the Halogenated stream.[1]
Step-by-Step Containerization Protocol
-
Select Container:
-
Solids: Wide-mouth HDPE (High-Density Polyethylene) jar or amber glass jar.
-
Liquids: HDPE carboy or safety-coated glass bottle. Avoid metal containers due to potential acidity from hydrolysis.[2]
-
-
Labeling:
-
Satellite Accumulation:
Spill Response Procedure
In the event of a benchtop spill, immediate action is required to prevent respiratory sensitization and surface contamination.
Reagents Required:
-
Sodium Bisulfite (
) or Sodium Metabisulfite (saturated solution).[2] -
Inert absorbent (Vermiculite or Sand).[2]
Visual Workflow: Spill Remediation
Figure 2: Operational workflow for cleaning up aldehyde spills.[1][2][3] Bisulfite addition forms a water-soluble adduct, reducing volatility.[1][2]
Detailed Decontamination Steps:
-
Isolate: Mark the area.[2] If the powder is airborne, evacuate the lab for 15 minutes to allow settling.
-
Neutralize (Chemical Logic):
-
Collect: Absorb the slurry with vermiculite. Scoop into the Solid Halogenated Waste container.
-
Wash: Clean the surface with soapy water.[2][3] Do not use bleach (potential reaction with residual amines or acids in the area).[2]
Regulatory & Compliance Framework
Adherence to these regulations ensures audit readiness.
| Regulatory Body | Regulation | Requirement for this Compound |
| EPA (US) | 40 CFR 261.31 (F-Codes) | If spent solvents are involved (e.g., DCM), use code F002 .[1][2] |
| EPA (US) | 40 CFR 261.24 (D-Codes) | If pure, it likely falls under D001 (Ignitable) if liquid, or general toxic waste.[1][2] |
| DOT | 49 CFR 172 | Shipping Name: Environmentally hazardous substance, solid, n.o.s.[1][2] (if shipping pure).[2] |
| OSHA | 29 CFR 1910.1450 | Lab Standard: Maintain SDS and labeling in Satellite Accumulation Areas (SAA).[2] |
Expert Insight on Incineration: The presence of Fluorine (F) and Bromine (Br) mandates that the waste management facility uses an incinerator with a secondary combustion chamber and a caustic scrubber.[2] This prevents the emission of Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) into the atmosphere.[2] Never designate this for fuel blending (cement kilns) unless explicitly approved by the vendor, as halogens can corrode kiln linings.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18100 (Analog: 3,5-Dibromo-4-hydroxybenzaldehyde).[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington (DC): National Academies Press (US); 2011.[2] Section 8.C, Transport and Disposal of Waste.
Sources
Personal protective equipment for handling 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde
Executive Safety Summary
Signal Word: WARNING Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Acute Toxicity (Oral) (H302).[1]
Handling 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde requires strict adherence to dust control protocols . Unlike liquid benzaldehydes, this compound is a solid at room temperature.[2] The presence of three halogen atoms (two bromine, one fluorine) significantly increases its lipophilicity compared to non-halogenated analogs, enhancing its ability to penetrate the stratum corneum (outer skin layer) and cell membranes.
Critical Directive: Treat this compound as a sensitizing alkylating agent .[1][2] The aldehyde moiety is reactive toward nucleophiles (proteins/DNA), and the halogenated core increases bioavailability.
Physical & Chemical Properties
Data aggregated for operational context.[1][3]
| Property | Value | Operational Implication |
| Physical State | Solid (Light Yellow/Beige Powder) | High Risk: Dust generation during weighing/transfer.[1][2] |
| Melting Point | 93 - 104 °F / 34 - 40 °C (Approx.)[1][2][4] | Storage: Keep refrigerated (2-8°C). Low melting point means it can fuse/clump if left in warm ambient air.[2] |
| Reactivity | Air/Light Sensitive | Store under inert atmosphere (Argon/Nitrogen).[1][2] |
| Solubility | Soluble in DCM, DMSO, Methanol | Use double-gloving when dissolved in organic solvents.[1] |
| Flash Point | N/A (Solid) | Combustible dust hazard if aerosolized in large quantities.[1][2] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on permeation kinetics and exposure routes .[1][2] Standard "lab attire" is insufficient for halogenated aromatic aldehydes due to their persistence and irritation potential.[2]
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient.[1][2] Fine organic dust can bypass side shields.[2] Goggles seal the orbital area against airborne particulates.[2] |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: Halogenated aromatics can permeate thin nitrile.[1] Double gloving provides a visual breach indicator and increases breakthrough time to >480 mins.[2] |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls (Hood) are mandatory.[1][2] If weighing outside a hood (not recommended), a fit-tested N95 is the absolute minimum to prevent inhalation of irritant dust.[1] |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats can trap dust in fibers, creating a secondary exposure source.[1][2] Non-woven materials (Tyvek) shed dust effectively.[2] |
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
The majority of exposure incidents occur during the transfer of static-prone solids.[1]
-
Static Control: This solid is likely static-prone.[1][2] Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.[1][2]
-
Containment: Place the analytical balance inside a fume hood or a powder containment enclosure.
-
Transfer: Do not use a spatula directly from a large stock bottle.
-
Correct Method: Pour a small amount into a secondary weigh boat, then transfer to the flask.
-
Reasoning: Prevents cross-contamination of the stock and reduces the "dust cloud" effect.
-
-
Solvation: Add solvent (e.g., Dichloromethane) to the solid immediately after weighing to suppress dust.[1][2] Once in solution, the hazard shifts from inhalation to skin absorption.
Phase B: Reaction & Monitoring
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.[1][2] The aldehyde group is susceptible to oxidation (forming the benzoic acid derivative) upon prolonged air exposure.[2]
-
Temperature Control: Maintain internal temperature monitoring. The low melting point means the solid may melt before dissolving if the reaction exotherms, potentially altering reaction kinetics.
Phase C: Decontamination[2]
-
Surface Wipe: Wipe the balance area with a soap/water solution first, then an alcohol wipe.[1][2]
-
Why? Organic solvents (Ethanol/Isopropanol) can spread the lipophilic solid into a thin, invisible film. Surfactants (soap) encapsulate the particles for removal.[2]
-
Visual Protocol: Safe Handling Loop
The following diagram illustrates the "Closed-Loop" safety logic required for this compound.
Figure 1: The "Closed-Loop" handling process ensures that at no point is the operator exposed to uncontained dust or unmitigated waste.[1]
Disposal & Waste Management
Crucial Distinction: This compound contains Halogens (Br, F) .[1] It must NOT be mixed with general organic waste (non-halogenated).[1][2]
-
Labeling: Must explicitly list "3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde" and "Dichloromethane" (or other solvent used).[1][2]
-
Why Separate?
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash, don't scrub. Rinse with lukewarm water and soap for 15 minutes.[1][2] Scrubbing drives the lipophilic solid deeper into the pores.[2] |
| Eye Contact | Flush for 15 minutes. Do not use a neutralizing agent.[1][2] Seek medical attention immediately (ophthalmology). |
| Spill (Solid) | Do not sweep (creates dust).[1][2] Cover with wet paper towels to dampen, then scoop into a bag. |
References
-
Sigma-Aldrich. (2025).[1][2][6] Safety Data Sheet: 3,5-Dibromo-2-fluoro-4-methoxybenzaldehyde. Retrieved from
-
Thermo Fisher Scientific. (2025).[1][2] Handling Halogenated Benzaldehydes: Safety Guidelines. Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2][6] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from
-
University of Illinois Urbana-Champaign (DRS). (2023).[1][2] Standard Operating Procedure: Halogenated Organic Liquids and Solids. Retrieved from [1]
-
PubChem. (2025).[1][2] Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde (Structural Analog).[1][2] Retrieved from [1]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
